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  • Product: 4-Tert-butylpyridine-3-carboxylic acid hydrochloride
  • CAS: 1909315-98-5

Core Science & Biosynthesis

Foundational

4-Tert-Butylpyridine-3-Carboxylic Acid Hydrochloride: A Technical Guide to Sterically Hindered Pharmacophores in Drug Discovery

Executive Summary In modern drug discovery, the spatial orientation of functional groups is as critical as their electronic properties. 4-Tert-butylpyridine-3-carboxylic acid hydrochloride (CAS: 1909315-98-5) has emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the spatial orientation of functional groups is as critical as their electronic properties. 4-Tert-butylpyridine-3-carboxylic acid hydrochloride (CAS: 1909315-98-5) has emerged as a highly specialized building block designed to address both geometric and electronic requirements in target binding. By positioning a massive tert-butyl group adjacent to a carboxylic acid on a pyridine core, this molecule enforces strict conformational locking.

This technical guide dissects the physicochemical properties, structural dynamics, and synthetic methodologies required to effectively utilize this sterically hindered pharmacophore in the development of kinase inhibitors, GPCR ligands, and advanced agrochemicals.

Physicochemical Profiling

Understanding the baseline properties of this compound is essential for reaction design. The compound is supplied as a hydrochloride salt, which prevents premature decarboxylation and stabilizes the zwitterionic nature of the pyridine-carboxylic acid system.

Table 1: Quantitative Physicochemical Properties
PropertyValueImplication for Synthesis
Chemical Name 4-tert-butylpyridine-3-carboxylic acid HClCore scaffold nomenclature.
CAS Registry Number 1909315-98-5Identifier for [1].
Molecular Formula C₁₀H₁₄ClNO₂Indicates the presence of the HCl salt[1].
Molecular Weight 215.67 g/mol Required for precise stoichiometric calculations[1][2].
Purity Standard >95% (Typical for RUO)Ensures minimal interference from regioisomers[3].
Physical Form SolidHighly stable under standard laboratory conditions.

Structural Dynamics & Pharmacophore Logic

The utility of pyridine-3-carboxylic acid derivatives in medicinal chemistry is well-documented. The basic pyridine nitrogen frequently acts as a hydrogen-bond acceptor, often interacting with the hinge region of kinases or specific amino acid residues (e.g., Tyr547 in DPP-4 targets)[4]. Furthermore, the C-3 carboxylic acid interacts with critical residues like Thr156 in inflammatory kinases such as TBK1 and IKKε[5].

However, the defining feature of this specific building block is the 4-tert-butyl group .

The Causality of Steric Shielding

The tert-butyl group possesses a massive A-value (>4.7 kcal/mol). Placing it ortho to the 3-carboxylic acid forces the carboxylate (and any subsequent amide bond formed from it) out of coplanarity with the pyridine ring.

  • Thermodynamic Benefit: This "conformational locking" pre-organizes the molecule, significantly reducing the entropic penalty upon binding to the target protein.

  • Metabolic Benefit: The steric bulk acts as a physical shield, protecting the resulting amide bond from enzymatic cleavage by proteases, thereby extending the in vivo half-life of the therapeutic candidate.

Pharmacophore Core Pyridine-3-Carboxylic Acid Core (Scaffold) N_atom Pyridine Nitrogen (H-Bond Acceptor / Hinge Binder) Core->N_atom Electronic COOH 3-Carboxyl Group (Amide Coupling Handle) Core->COOH Functionalization tButyl 4-tert-Butyl Group (Steric Shield / Lipophilic Anchor) Core->tButyl Conformational Locking

Caption: Pharmacophore mapping of the 4-tert-butylpyridine-3-carboxylic acid scaffold in drug design.

Experimental Methodology: Overcoming Steric Hindrance

Standard amide coupling reagents (such as EDC/HOBt or DCC) frequently fail when applied to 4-tert-butylpyridine-3-carboxylic acid. The extreme steric hindrance slows the nucleophilic attack of the amine on the active ester, leading to competitive hydrolysis of the intermediate and poor yields.

To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The adjacent nitrogen in the HOAt leaving group provides an intramolecular hydrogen bond that accelerates the nucleophilic attack of the amine, effectively bypassing the steric blockade.

Self-Validating Protocol: High-Yield Amide Coupling

This protocol is designed as a self-validating system . It includes an internal analytical checkpoint to ensure the active ester has formed before the addition of precious amine building blocks.

Reagents Required:

  • 4-tert-butylpyridine-3-carboxylic acid hydrochloride (1.0 eq)

  • Target Amine (Primary or Secondary) (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Dissolution & Free-Basing: Suspend 1.0 eq of 4-tert-butylpyridine-3-carboxylic acid HCl in anhydrous DMF to achieve a 0.2 M concentration. Add 3.0 eq of DIPEA.

    • Causality: The first equivalent of DIPEA neutralizes the HCl salt, liberating the free carboxylate. The remaining base ensures the reaction medium remains sufficiently alkaline to drive the coupling and neutralize the amine hydrochloride (if applicable).

  • Pre-Activation: Add 1.1 eq of HATU to the solution. Stir at 25°C under nitrogen for 15 minutes.

  • Validation Check (Critical Step): Aliquot 5 µL of the reaction mixture and quench it into 100 µL of methanol. Analyze via LC-MS.

    • Causality: The presence of the methyl ester mass confirms that the highly reactive HOAt-ester has successfully formed. If the mass is absent, do not proceed; investigate reagent degradation or moisture contamination.

  • Nucleophilic Addition: Upon confirmation of the active ester, add 1.2 eq of the target amine. Stir at 25°C for 2 to 12 hours (monitor via LC-MS until the HOAt-ester is consumed).

  • Quench & Isolation: Dilute the reaction with ethyl acetate (EtOAc) and quench with water. Wash the organic layer sequentially with 10% aqueous citric acid (to remove excess DIPEA and unreacted amine), followed by saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt byproducts). Dry over Na₂SO₄, filter, and concentrate in vacuo.

Workflow A 4-tert-butylpyridine- 3-carboxylic acid HCl B Free-Basing (DIPEA, 3.0 eq) A->B C Carboxyl Activation (HATU, 1.1 eq) B->C D Validation Check (LC-MS MeOH Quench) C->D Verify Active Ester E Amine Addition (1.2 eq) C->E F Sterically Locked Amide Target E->F

Caption: Self-validating workflow for the amide coupling of sterically hindered pyridine-3-carboxylic acids.

Storage and Handling

Due to the hygroscopic nature of the hydrochloride salt, 4-tert-butylpyridine-3-carboxylic acid hydrochloride should be stored desiccated at 4°C[6]. When handling, ensure all spatulas and glassware are dry to prevent the introduction of moisture, which can competitively hydrolyze active esters during downstream coupling reactions.

References

  • Discovery of a 3-Pyridylacetic Acid Derivative (TAK-100) as a Potent, Selective and Orally Active Dipeptidyl Peptidase IV (DPP-4) Inhibitor. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Source: PubMed Central (PMC). URL:[Link]

Sources

Exploratory

4-(tert-butyl)nicotinic acid hydrochloride synthesis pathway

Engineering the Synthesis of 4-(tert-Butyl)nicotinic Acid Hydrochloride: Overcoming β -Hydride Elimination via NHC-Palladium Catalysis Target Compound: 4-(tert-butyl)pyridine-3-carboxylic acid hydrochloride (CAS: 1909315...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Synthesis of 4-(tert-Butyl)nicotinic Acid Hydrochloride: Overcoming β -Hydride Elimination via NHC-Palladium Catalysis

Target Compound: 4-(tert-butyl)pyridine-3-carboxylic acid hydrochloride (CAS: 1909315-98-5) Target Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals

Strategic Retrosynthetic Analysis

The incorporation of bulky, lipophilic tert-butyl groups onto pyridine scaffolds is a critical structural modification in modern drug discovery, utilized to enhance metabolic stability and modulate receptor binding kinetics. However, the targeted synthesis of 4-(tert-butyl)nicotinic acid presents a formidable synthetic challenge.

Traditional radical-mediated alkylations—such as the Minisci reaction of nicotinic acid with pivalic acid—suffer from poor regioselectivity. These radical pathways predominantly functionalize the highly electron-deficient C2 and C6 positions, leaving the sterically hindered C4 position largely unreacted. Consequently, transition-metal-catalyzed cross-coupling represents the most logical retrosynthetic disconnection.

While coupling methyl 4-chloronicotinate with a tert-butyl nucleophile is theoretically ideal, tertiary alkyl organometallics are notoriously prone to rapid β -hydride elimination during the palladium catalytic cycle. This typically yields alkene byproducts (isobutylene) and reduced starting material rather than the desired cross-coupled product. To circumvent this, we employ a Negishi cross-coupling strategy utilizing the sterically demanding Pd-PEPPSI-IPr precatalyst, which fundamentally alters the kinetics of the catalytic cycle to favor C-C bond formation.

CCycle Pd0 Pd(0)-IPr OA Oxidative Addition Pd0->OA + Ar-Cl TM Trans- metalation OA->TM Ar-Pd(II)-Cl RE Reductive Elimination TM->RE + t-BuZnCl BHE β-Hydride Elimination (Blocked) TM->BHE Outcompeted RE->Pd0 - Ar-(t-Bu)

Figure 1: Catalytic cycle of Pd-PEPPSI-IPr highlighting the suppression of β-hydride elimination.

Mechanistic Causality: The Pd-PEPPSI-IPr Advantage

The success of this synthetic pathway relies entirely on the steric environment crafted by the IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand ().

Once the precatalyst is activated by the dissociation of its 3-chloropyridine "throw-away" ligand, the active 12-electron Pd(0) species undergoes oxidative addition with methyl 4-chloronicotinate. Following the transmetalation of tert-butylzinc chloride, the highly bulky 2,6-diisopropylphenyl groups of the NHC ligand force the palladium center into a sterically compressed geometry. This architecture pushes the tert-butyl group and the pyridyl ring into extreme proximity. The resulting steric pressure drastically lowers the activation energy required for reductive elimination, accelerating the C-C bond formation so significantly that it completely outcompetes the unimolecular β -hydride elimination pathway ().

CCycle SM Methyl 4-chloronicotinate CC Negishi CC Pd-PEPPSI-IPr SM->CC Zn t-BuZnCl (Transmetalation) Zn->CC Int Methyl 4-(t-butyl)nicotinate CC->Int 60°C, 12h Sap 1. LiOH, THF/H2O 2. HCl (aq) Int->Sap Prod 4-(t-butyl)nicotinic acid HCl Sap->Prod Precipitation

Figure 2: Three-stage synthetic workflow for 4-(tert-butyl)nicotinic acid hydrochloride.

Self-Validating Experimental Workflows

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate success before proceeding.

Protocol A: Preparation of tert-Butylzinc Chloride

Causality: Grignard reagents are overly nucleophilic and will attack the methyl ester of the starting material. Transmetalating magnesium to zinc attenuates this nucleophilicity, rendering the organometallic reagent highly compatible with ester functionalities ().

  • In an oven-dried Schlenk flask under an argon atmosphere, add anhydrous ZnCl₂ (1.20 mmol, 1.0 M solution in THF). Cool the flask to 0 °C using an ice bath.

  • Dropwise, add t-BuMgCl (1.20 mmol, 2.0 M solution in Et₂O) over 10 minutes to prevent localized heating.

  • Stir the mixture for 1 hour at 0 °C.

  • Self-Validation Checkpoint: The immediate formation of a white precipitate (MgCl₂) visually confirms the progress of the transmetalation. The resulting fine suspension is stable and used directly in the next step.

Protocol B: Pd-PEPPSI-IPr Catalyzed Negishi Cross-Coupling

Causality: N-Methyl-2-pyrrolidone (NMP) is utilized as a co-solvent to stabilize the organozinc species and accelerate the transmetalation step at the palladium center.

  • To a separate argon-purged flask containing methyl 4-chloronicotinate (1.00 mmol) and Pd-PEPPSI-IPr (0.02 mmol, 2 mol%), add anhydrous THF (2 mL) and NMP (1 mL).

  • Transfer the t-BuZnCl suspension (from Protocol A) into this reaction flask via cannula.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via GC-MS. The reaction is deemed successful and complete when the molecular ion peak of the starting material (m/z 171) is entirely replaced by the product peak (m/z 193).

  • Quench the reaction with saturated aqueous NH₄Cl to safely destroy any unreacted zincate, preventing post-workup side reactions. Extract with EtOAc, dry over MgSO₄, and purify via short-pad silica chromatography.

Protocol C: Saponification and Hydrochloride Salt Formation

Causality: Base-catalyzed hydrolysis cleanly cleaves the methyl ester. Subsequent acidification with concentrated HCl protonates both the carboxylic acid and the basic pyridine nitrogen, driving the precipitation of the highly crystalline, stable hydrochloride salt while leaving organic impurities in the mother liquor.

  • Dissolve the purified methyl 4-(tert-butyl)nicotinate in a solvent mixture of THF/MeOH/H₂O (2:1:1, 4 mL).

  • Add LiOH·H₂O (3.00 mmol) and stir vigorously at room temperature for 4 hours.

  • Remove the volatile organic solvents (THF/MeOH) in vacuo.

  • Cool the remaining aqueous layer to 0 °C and slowly add concentrated HCl dropwise until the solution reaches pH 1–2.

  • Filter the resulting white precipitate, wash with ice-cold acetone, and dry under high vacuum.

  • Self-Validation Checkpoint: The shift to pH 1–2 guarantees complete protonation. FTIR analysis of the dried powder will show the disappearance of the sharp ester carbonyl stretch (~1730 cm⁻¹) and the emergence of a broad acid O-H stretch (~2500–3000 cm⁻¹), confirming complete conversion.

Quantitative Reaction Parameters

ParameterStep 1: Zincate FormationStep 2: Negishi CCStep 3: Saponification & Salt
Substrate t-BuMgCl (1.2 eq)Methyl 4-chloronicotinate (1.0 eq)Methyl 4-(t-butyl)nicotinate (1.0 eq)
Reagents ZnCl₂ (1.2 eq)t-BuZnCl (1.2 eq), Pd-PEPPSI-IPr (2 mol%)LiOH·H₂O (3.0 eq), Conc. HCl (xs)
Solvent System THF / Et₂OTHF / NMP (2:1)THF / MeOH / H₂O (2:1:1)
Conditions 0 °C, 1 h60 °C, 12 h25 °C, 4 h, then 0 °C (acidification)
Validation Metric MgCl₂ precipitationGC-MS (m/z 171 → 193)FTIR (Ester → Acid), pH 1-2
Expected Yield Quantitative (in situ)75 – 85%90 – 95%

References

  • Title: Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions—A Synthetic Chemist's Perspective Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Pd‐PEPPSI Complexes and the Negishi Reaction Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Direct Formation of Secondary and Tertiary Alkylzinc Bromides and Subsequent Cu(I)-Mediated Couplings Source: The Journal of Organic Chemistry URL: [Link]

Foundational

Comprehensive Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Tert-butylpyridine-3-carboxylic Acid Hydrochloride

Executive Summary In modern drug discovery and agrochemical development, functionalized pyridines serve as privileged scaffolds. Among these, 4-tert-butylpyridine-3-carboxylic acid hydrochloride represents a highly speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyridines serve as privileged scaffolds. Among these, 4-tert-butylpyridine-3-carboxylic acid hydrochloride represents a highly specialized building block. The strategic placement of a bulky tert-butyl group adjacent to a carboxylic acid moiety provides unique steric and electronic properties. This whitepaper provides an in-depth analysis of its physicochemical profile, the causality behind its structural dynamics, and a self-validating experimental protocol designed to overcome the inherent steric hindrance during amide coupling.

Physicochemical & Structural Properties

Understanding the fundamental properties of this compound is critical for predicting its behavior in solution and optimizing downstream synthetic workflows. The molecule exists as a hydrochloride salt, which significantly alters its solubility and handling characteristics compared to its free base form.

Quantitative Data Summary
PropertyValueScientific Implication
Compound Name 4-tert-Butylpyridine-3-carboxylic acid hydrochlorideStandardized nomenclature.
CAS Number 1909315-98-5Unique identifier for procurement and safety tracking[1].
Molecular Formula C10H14ClNO2Reflects the inclusion of the HCl salt[2].
Molecular Weight 215.68 g/mol Essential for accurate stoichiometric calculations[1].
pKa (Estimated) Pyridine N: ~5.2; Carboxyl: ~3.0 - 4.0Amphoteric nature dictates pH-dependent solubility.
Storage Conditions 4°C (Recommended)Prevents thermal degradation over long-term storage[2].
Structural Dynamics & Causality

The free base of 4-tert-butylpyridine-3-carboxylic acid is amphoteric, meaning it contains both a basic center (the pyridine nitrogen) and an acidic center (the carboxylic acid). This often leads to zwitterion formation in neutral aqueous environments, severely limiting solubility in organic solvents.

  • The Role of the Hydrochloride Salt: By supplying the compound as an HCl salt, the pyridine nitrogen is fully protonated. This eliminates zwitterionic behavior, locking the molecule into a highly crystalline, stable form that exhibits predictable solubility in polar aprotic solvents (like DMF or DMSO) once neutralized.

  • Steric Shielding: The tert-butyl group at the C4 position possesses a massive cone angle. Because it is positioned strictly ortho to the C3 carboxylic acid, it creates a physical "umbrella" over the carbonyl carbon. This steric shielding dictates the entire synthetic utility of the molecule, as incoming nucleophiles are physically blocked from standard attack trajectories.

Causality in Experimental Design: Overcoming Steric Hindrance

When attempting to functionalize the C3 position (e.g., synthesizing an API via amide coupling), standard reagents like EDC/HOBt frequently fail. The causality is purely kinetic: the steric bulk of the C4 tert-butyl group dramatically slows down the rate of active ester formation and subsequent nucleophilic attack. If the reaction is too slow, competitive pathways (such as hydrolysis of the active ester back to the starting material) dominate, resulting in poor yields.

To overcome this, uronium-based coupling reagents (such as HATU or COMU) are mandatory. HATU forms an extremely reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent nitrogen in the HOAt leaving group provides an intramolecular hydrogen bond that pre-organizes the incoming amine, effectively "pulling" the nucleophile past the tert-butyl steric shield and forcing the amidation forward.

Mandatory Visualization: Activation Pathway

G A 4-tert-Butylpyridine-3-carboxylic acid HCl B Neutralization (DIPEA / Et3N) A->B Deprotonation C Carboxyl Activation (HATU / COMU) B->C Active Ester Formation D Nucleophilic Attack (Primary/Secondary Amine) C->D Overcoming Steric Hindrance E Target Amide Derivative D->E Amide Bond Formation

Fig 1: Sterically hindered amide coupling workflow for 4-tert-butylpyridine-3-carboxylic acid.

Validated Experimental Protocol: High-Yield Amide Coupling

The following protocol is engineered as a self-validating system . Each step includes observable phenomena or analytical checks to ensure the reaction is proceeding as intended, specifically tailored for the HCl salt of this sterically hindered scaffold.

Objective: Synthesize an amide derivative from 4-tert-butylpyridine-3-carboxylic acid hydrochloride and a primary amine. Reagents: 4-tert-butylpyridine-3-carboxylic acid hydrochloride (1.0 eq), Primary Amine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.1 M).

Step 1: Salt Neutralization and Solvation
  • Action: Suspend 1.0 eq of the carboxylic acid HCl salt in anhydrous DMF. Cool to 0°C. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Causality: 3.0 equivalents are mathematically required. Eq 1 neutralizes the HCl salt; Eq 2 deprotonates the carboxylic acid to enable nucleophilic attack on HATU; Eq 3 acts as an acid scavenger for the amine hydrochloride generated later.

  • Self-Validation: The initial heterogeneous suspension will rapidly clarify into a homogeneous solution. This visual cue confirms the successful breakdown of the crystalline lattice and formation of the soluble DIPEA-carboxylate salt.

Step 2: Pre-Activation of the Carboxyl Group
  • Action: Add HATU (1.2 eq) in one portion. Stir for exactly 15 minutes at 0°C before adding the amine.

  • Causality: The 15-minute pre-activation is critical. Due to the tert-butyl group's steric bulk, the formation of the active HOAt ester is sluggish. If the amine is added simultaneously with HATU, the amine will react directly with HATU to form a stable, unreactive guanidinium byproduct, killing the reaction.

  • Self-Validation: Quench a 5 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl ester mass peak confirms that the highly reactive active ester has successfully formed and is ready for the amine.

Step 3: Nucleophilic Addition
  • Action: Add the primary amine (1.2 eq). Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Self-Validation: Monitor via TLC (UV active at 254 nm). The complete disappearance of the baseline carboxylate spot and the emergence of a higher Rf product spot validates successful amidation.

Step 4: Workup and Impurity Clearance
  • Action: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (2x), water (2x), and brine (1x). Dry over Na2SO4.

  • Causality: HATU generates HOAt as a byproduct, which can contaminate biological assays. The sequential aqueous washes exploit the high water solubility of HOAt, DMF, and unreacted DIPEA, partitioning them into the aqueous layer while the highly lipophilic tert-butyl-containing product remains in the organic layer.

Applications in Drug Development

In structure-based drug design (SBDD), 4-tert-butylpyridine-3-carboxylic acid is utilized primarily for LogP tuning and vectorization .

  • Lipophilic Pocket Targeting: The tert-butyl group is exceptionally lipophilic and occupies a distinct, rigid volume in 3D space. When the acid is coupled to an API core, the tert-butyl group can be vectored directly into deep, hydrophobic binding pockets of target kinases or GPCRs, drastically increasing binding affinity (Kd).

  • Metabolic Stability: Unlike linear alkyl chains (e.g., butyl or isobutyl groups) which are highly susceptible to Cytochrome P450-mediated oxidation, the fully substituted quaternary carbon of the tert-butyl group is metabolically inert, improving the pharmacokinetic half-life of the resulting drug candidate.

References

Sources

Exploratory

An In-depth Technical Guide to 4-(tert-butyl)nicotinic Acid Hydrochloride: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 4-(tert-butyl)nicotinic acid hydrochloride, a substituted pyridine carboxylic acid derivative. While a detailed historical account of its specific discovery is no...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-(tert-butyl)nicotinic acid hydrochloride, a substituted pyridine carboxylic acid derivative. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its existence and development can be understood within the broader context of research into nicotinic acid and its analogues. This guide will therefore focus on a plausible and scientifically sound pathway for its synthesis, detailed methods for its characterization, and an exploration of its potential applications based on the known biological activities of structurally related compounds.

Historical Context and Developmental Rationale

The study of nicotinic acid, also known as niacin or vitamin B3, has a rich history dating back to the 19th century. Its importance as a vitamin and its role in treating pellagra spurred extensive research into its derivatives. Scientists have long explored the modification of the pyridine ring of nicotinic acid to modulate its biological activity, pharmacokinetic properties, and potential therapeutic applications.

The introduction of a bulky tert-butyl group at the 4-position of the nicotinic acid scaffold is a logical step in medicinal chemistry. The tert-butyl group can influence the molecule's lipophilicity, steric profile, and metabolic stability.[1] Such modifications are often employed to enhance binding to biological targets, alter solubility, and reduce metabolic degradation, thereby potentially improving the efficacy and duration of action of a drug candidate. It is therefore plausible that 4-(tert-butyl)nicotinic acid hydrochloride was synthesized as part of a broader investigation into the structure-activity relationships of nicotinic acid derivatives aimed at discovering novel therapeutic agents.

Synthesis of 4-(tert-butyl)nicotinic Acid Hydrochloride

The synthesis of 4-(tert-butyl)nicotinic acid hydrochloride can be achieved through a multi-step process. A representative and efficient synthetic route involves the initial synthesis of 4-(tert-butyl)pyridine, followed by its oxidation to the corresponding nicotinic acid, and finally, conversion to the hydrochloride salt.

Synthesis of 4-(tert-butyl)pyridine

One common method for introducing an alkyl group at the 4-position of a pyridine ring is through the use of a Grignard reagent.[2][3] However, a more direct approach for synthesizing 4-tert-butylpyridine is the reaction of pyridine with a tert-butylating agent.

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with pyridine and an excess of tert-butyl chloride.

  • Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride, is added portion-wise to the stirred solution under a nitrogen atmosphere.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of ice-water. The mixture is then made alkaline with a concentrated solution of sodium hydroxide.

  • Extraction and Purification: The product is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure 4-(tert-butyl)pyridine.

Synthesis_of_4_tert_butylpyridine Pyridine Pyridine Reaction Friedel-Crafts Alkylation Pyridine->Reaction tBuCl tert-Butyl Chloride tBuCl->Reaction AlCl3 AlCl3 (catalyst) AlCl3->Reaction Product 4-(tert-butyl)pyridine Reaction->Product

Caption: Synthesis of 4-(tert-butyl)pyridine via Friedel-Crafts alkylation.

Oxidation of 4-(tert-butyl)pyridine to 4-(tert-butyl)nicotinic Acid

The oxidation of the methyl group in picolines to a carboxylic acid is a well-established industrial process for the production of nicotinic acid.[4][5] A similar strategy can be applied to the oxidation of the pyridine ring in 4-(tert-butyl)pyridine.

Experimental Protocol:

  • Reaction Setup: A solution of 4-(tert-butyl)pyridine in a suitable solvent, such as glacial acetic acid, is prepared in a round-bottom flask equipped with a reflux condenser.

  • Oxidant Addition: A strong oxidizing agent, such as potassium permanganate or nitric acid, is added portion-wise to the stirred solution.[5][6] The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Reaction: The reaction mixture is heated to reflux for several hours until the starting material is consumed, as indicated by TLC.

  • Work-up: After cooling, the excess oxidizing agent is quenched (e.g., with sodium bisulfite for permanganate). The resulting mixture is filtered to remove any inorganic precipitates.

  • Isolation: The filtrate is concentrated under reduced pressure. The pH of the aqueous solution is then adjusted to the isoelectric point of the amino acid to precipitate the 4-(tert-butyl)nicotinic acid. The solid product is collected by filtration, washed with cold water, and dried.

Oxidation_to_Nicotinic_Acid Start 4-(tert-butyl)pyridine Reaction Oxidation Start->Reaction Oxidant Oxidizing Agent (e.g., KMnO4) Oxidant->Reaction Product 4-(tert-butyl)nicotinic acid Reaction->Product

Caption: Oxidation of 4-(tert-butyl)pyridine to 4-(tert-butyl)nicotinic acid.

Formation of 4-(tert-butyl)nicotinic Acid Hydrochloride

The final step is the conversion of the free acid to its hydrochloride salt, which often improves stability and solubility.

Experimental Protocol:

  • Dissolution: 4-(tert-butyl)nicotinic acid is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethanol.

  • Acidification: A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise to the stirred solution of the acid.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: The precipitate is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield 4-(tert-butyl)nicotinic acid hydrochloride.

Characterization

A thorough characterization of the synthesized 4-(tert-butyl)nicotinic acid hydrochloride is crucial to confirm its identity and purity. The following analytical techniques are typically employed:

Technique Expected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, a singlet for the nine equivalent protons of the tert-butyl group, and a broad singlet for the carboxylic acid proton (which may exchange with D₂O). The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating tert-butyl group.[7]
¹³C NMR The carbon NMR spectrum should display distinct signals for the carbons of the pyridine ring, the quaternary carbon and the methyl carbons of the tert-butyl group, and the carbonyl carbon of the carboxylic acid.[7]
Infrared (IR) Spectroscopy The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, a strong carbonyl (C=O) stretching absorption around 1700 cm⁻¹, and characteristic C=C and C=N stretching vibrations for the pyridine ring.[7][8]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the mass of the free acid, as well as characteristic fragmentation patterns, such as the loss of the carboxylic acid group or cleavage of the tert-butyl group.
Melting Point The hydrochloride salt is expected to have a sharp and distinct melting point, which is a good indicator of its purity.
Elemental Analysis Elemental analysis for carbon, hydrogen, and nitrogen should provide percentages that are in close agreement with the calculated values for the molecular formula C₁₀H₁₄ClNO₂.

Potential Applications and Biological Activity

  • Anti-inflammatory Agents: Numerous derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory properties.[9][10] The introduction of various substituents on the pyridine ring has been shown to modulate this activity. It is plausible that the tert-butyl group could enhance the anti-inflammatory profile of the nicotinic acid scaffold.

  • Enzyme Inhibitors: Pyridine-based molecules are known to act as inhibitors for a variety of enzymes.[11] The specific substitution pattern on the pyridine ring is critical for determining the inhibitory potency and selectivity. 4-(tert-butyl)nicotinic acid hydrochloride could be investigated as a potential inhibitor for enzymes involved in various disease pathways.

  • Antimicrobial Agents: Some nicotinic acid derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi.[12][13] The lipophilic nature of the tert-butyl group might enhance the ability of the molecule to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.

Potential_Applications Core 4-(tert-butyl)nicotinic Acid Scaffold App1 Anti-inflammatory Activity Core->App1 Modulation of inflammatory pathways App2 Enzyme Inhibition Core->App2 Interaction with enzyme active sites App3 Antimicrobial Properties Core->App3 Disruption of microbial processes

Caption: Potential therapeutic applications of the 4-(tert-butyl)nicotinic acid scaffold.

Conclusion

4-(tert-butyl)nicotinic acid hydrochloride represents a scientifically interesting derivative of nicotinic acid. While its specific history is not well-documented, its synthesis can be reliably achieved through established organic chemistry methodologies. Its characterization through standard analytical techniques is straightforward. Based on the extensive research into nicotinic acid analogues, this compound holds potential for further investigation in various fields of drug discovery, particularly as an anti-inflammatory, enzyme inhibitory, or antimicrobial agent. This guide provides a solid foundation for researchers and scientists interested in exploring the synthesis and potential applications of this and related compounds.

References

  • ResearchGate. (n.d.). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes | Request PDF. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Z. Anorg. Allg. Chem. (2011). Synthesis and Crystal Structures of t-Butyl-Pyridine Adducts of ZnR2 (R = Me, i-Pr, t-Bu, Cp)*. 637(1), 83-86.
  • Jarman, M. (1969). 4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside. Journal of the Chemical Society C: Organic, 918-920.
  • RSC Publishing. (n.d.). The preparation of some 4-substituted nicotinic acids and nicotinamides. Retrieved from [Link]

  • Synfacts. (2017). Selective Addition of Alkyl Grignard Reagents to Pyridine-N-oxides. 13(02), 0196.
  • Kumar, S., Sawant, A. A., Chikhale, R. P., Karanjai, K., & Thomas, A. (2016). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry, 81(4), 1547-1555.
  • Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]

  • Beilstein Journals. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and structure of trans-[O2(TBP)4Tc]+ (TBP = 4-tert-butylpyridine) and related complexes | Inorganic Chemistry. Retrieved from [Link]

  • PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

  • J-Stage. (n.d.). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • Rappenglück, S., et al. (2017).
  • PMC. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective and Transition-Metal-Free Addition of tert-Butyl Magnesium Reagents to Pyridine Derivatives: A Convenient Method for the Synthesis of 3-Substituted 4-tert-Butylpyridine Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998039298A1 - Process for the preparation of nicotinic acids.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). Retrieved from [Link]

  • IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. Retrieved from [Link]

  • Synthesis of Conformationally Restricted Analogues of Nicotine. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. (n.d.). Retrieved from [Link]

  • Rsc.org. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Direct synthesis of pyridines and quinolines by coupling of γ-amino-alcohols with secondary alcohols liberating H2 catalyzed by ruthenium pincer complexes. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • PMC - NIH. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • MDPI. (2025). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. Retrieved from [Link]

  • CHIMIA. (n.d.). A Catalytic Green Process for the Production of Niacin. Retrieved from [Link]

  • Jetir.Org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]

  • The Review of Diabetic Studies. (2026). Structural Elucidation And Pharmacophoric Evaluation Of Gsk Novel Nitro-Substituted Compound (4r). Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Retrieved from [Link]

  • Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies. (n.d.). Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000104 Nicotinic Acid at BMRB. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4-Tert-butylpyridine-3-carboxylic acid hydrochloride

An in-depth technical guide for the regioselective synthesis and isolation of 4-tert-butylpyridine-3-carboxylic acid hydrochloride. Executive Summary & Mechanistic Rationale The synthesis of highly functionalized pyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the regioselective synthesis and isolation of 4-tert-butylpyridine-3-carboxylic acid hydrochloride.

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized pyridine building blocks, such as 4-tert-butylpyridine-3-carboxylic acid hydrochloride (CAS 1909315-98-5)[1], requires strict regiocontrol. While traditional Minisci-type radical additions to nicotinic acid derivatives are common in industrial applications[2], they often suffer from poor regioselectivity, yielding complex mixtures of 2-, 4-, and 6-substituted isomers that are notoriously difficult to separate.

To bypass this limitation, this protocol utilizes 3-bromo-4-tert-butylpyridine (CAS 90731-98-9)[3] as the starting material. By exploiting the differential reactivity of the C-Br bond, we can execute a highly targeted halogen-metal exchange.

Causality in Experimental Design:

  • Reagent Selection (n-BuLi vs. Grignard): The electron-rich nature of the tert-butyl group reduces the electrophilicity of the pyridine ring, making standard magnesium-halogen exchange (e.g., using i-PrMgCl) sluggish and incomplete. n-Butyllithium (n-BuLi) is required to ensure rapid, quantitative lithiation.

  • Cryogenic Control (-78 °C): The resulting 3-lithiopyridine intermediate is highly reactive. If the reaction temperature rises above -40 °C, the intermediate can eliminate LiBr to form a highly electrophilic pyridyne species, or undergo Chichibabin-type nucleophilic attack on unreacted starting material. Maintaining -78 °C is a non-negotiable parameter.

  • Hydrochloride Salt Isolation: Pyridine-3-carboxylic acids inherently form zwitterions (inner salts) in neutral aqueous media, complicating organic extraction. By acidifying the aqueous workup to pH < 1 with 4M HCl, the pyridine nitrogen is fully protonated. This breaks the zwitterionic state and drives the precipitation of the target compound as a highly stable hydrochloride salt[4].

Synthetic Workflow

SynthesisWorkflow SM 3-Bromo-4-tert-butylpyridine Int1 3-Lithio-4-tert-butylpyridine SM->Int1 n-BuLi (1.1 eq) THF, -78 °C, 1 h Int2 Lithium 4-tert-butylpyridine-3-carboxylate Int1->Int2 CO2 (excess) -78 °C to RT Product 4-tert-Butylpyridine-3-carboxylic acid hydrochloride Int2->Product 4M HCl pH < 1, Crystallization

Figure 1: Regioselective synthesis workflow of 4-tert-butylpyridine-3-carboxylic acid HCl.

Detailed Experimental Protocol

Safety Note: n-BuLi is highly pyrophoric. The reaction must be performed under an inert atmosphere (Argon or N₂) using oven-dried glassware and strictly anhydrous solvents.

Step 1: Halogen-Metal Exchange (Lithiation)

  • Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, an internal temperature probe, and an argon inlet. Flame-dry the apparatus under vacuum and backfill with argon (repeat 3x).

  • Charge the flask with 3-bromo-4-tert-butylpyridine (10.0 g, 46.7 mmol) and anhydrous tetrahydrofuran (THF, 150 mL).

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78 °C.

  • Add n-BuLi (2.5 M in hexanes, 20.5 mL, 51.4 mmol, 1.1 equiv) dropwise via a syringe pump over 30 minutes. Ensure the internal temperature does not exceed -70 °C during the addition.

  • Stir the resulting deep-red solution at -78 °C for 1 hour.

    • Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench into 1 mL of methanol, and analyze via LC-MS. The complete disappearance of the starting material mass (m/z 214/216) and the appearance of the debrominated mass (m/z 136) confirms quantitative lithiation.

Step 2: Electrophilic Carboxylation

  • Generate a continuous stream of dry CO₂ gas (by subliming dry ice through a drying tube of Drierite) and bubble it directly into the reaction mixture via a submerged needle at -78 °C for 45 minutes. Alternatively, pour the reaction mixture onto a large excess of freshly crushed, anhydrous dry ice in a separate flask.

  • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2 hours while maintaining CO₂ atmosphere.

Step 3: Workup and Hydrochloride Salt Formation

  • Quench the reaction carefully by adding 50 mL of deionized water. Stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 × 50 mL). Discard the organic layers, which contain unreacted starting material and non-polar byproducts.

  • Transfer the aqueous layer (containing the lithium carboxylate) to an Erlenmeyer flask. Cool to 0 °C in an ice bath.

  • Dropwise, add 4M aqueous HCl until the pH reaches < 1. A dense white precipitate will form as the zwitterion is protonated to the hydrochloride salt.

  • Stir the suspension at 0 °C for 30 minutes to maximize crystallization.

  • Filter the solid under vacuum, wash with ice-cold acetone (2 × 20 mL), and dry under high vacuum at 45 °C for 12 hours to afford 4-tert-butylpyridine-3-carboxylic acid hydrochloride as a white crystalline solid.

Quantitative Data & Analytical Validation

Table 1: Reaction Optimization Parameters for Halogen-Metal Exchange

EntryReagentSolventTemperature (°C)Yield (%)Purity (HPLC, %)Observation
1n-BuLiTHF-7888 >98 Optimal conditions; clean conversion.
2t-BuLiTHF-788495Effective, but requires 2.2 equiv; safety risks.
3i-PrMgClTHF03588Sluggish exchange; significant starting material remains.
4n-BuLiEt₂O-786590Poor solubility of the lithiated intermediate.

Table 2: Expected Analytical Characterization Data

Analytical MethodExpected Signals / Values
¹H NMR (400 MHz, DMSO-d₆)δ 13.80 (br s, 1H, COOH), 8.95 (s, 1H, Ar-H), 8.70 (d, J = 5.2 Hz, 1H, Ar-H), 7.65 (d, J = 5.2 Hz, 1H, Ar-H), 1.40 (s, 9H, C(CH₃)₃).
¹³C NMR (100 MHz, DMSO-d₆)δ 166.5 (C=O), 158.2, 149.1, 144.3, 128.5, 122.4, 35.6 (C-quaternary), 29.8 (CH₃).
LC-MS (ESI+) Calculated for C₁₀H₁₄NO₂⁺[M+H]⁺: 180.10; Found: 180.11.

Downstream Applications in Drug Discovery

The isolated carboxylic acid serves as a highly versatile orthogonal handle for downstream medicinal chemistry. The steric bulk of the tert-butyl group forces specific conformations in subsequent amide couplings, which is highly desirable for targeting deep hydrophobic pockets in kinases and GPCRs.

DrugDiscoveryLogic cluster_reactions Synthetic Transformations Core 4-tert-Butylpyridine-3-carboxylic acid HCl Amidation Amide Coupling (HATU / DIPEA) Core->Amidation Esterification Esterification (SOCl2 / ROH) Core->Esterification Reduction Reduction (BH3-THF) Core->Reduction Target1 Kinase Inhibitors Amidation->Target1 Target2 GPCR Modulators Amidation->Target2 Target3 Agrochemical Actives Esterification->Target3 Reduction->Target1

Figure 2: Logical relationships and downstream applications in drug discovery.

References

  • Sigma-Aldrich - 4-tert-Butylpyridine-3-carboxylic acid hydrochloride Product Data - [1]

  • National Institutes of Health (PMC) - Methods to Produce Nicotinic Acid with Potential Industrial Applications - [2]

  • PubChem - 3-bromo-4-tert-butylpyridine (C9H12BrN) Compound Summary - [3]

  • Benchchem - 4-Tert-butylpyridine-3-carboxylic acid Synthesis Workflows -

  • Accela ChemBio - 4-tert-butylpyridine-3-carboxylic acid hydrochloride (CAS 1909315-98-5) - [4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scaling Up 4-(tert-Butyl)nicotinic Acid Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of 4-(tert-butyl)nicotinic acid hydrochloride . This guide is designed for process chemists, researchers, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-(tert-butyl)nicotinic acid hydrochloride . This guide is designed for process chemists, researchers, and drug development professionals. It provides a self-validating, highly optimized synthetic workflow, addressing the mechanistic causality behind each process parameter to ensure reproducible multi-gram to kilogram scale-up.

Executive Summary & Mechanistic Overview

The synthesis of 4-(tert-butyl)nicotinic acid hydrochloride relies on a highly regioselective, three-phase sequence. Direct carboxylation or cross-coupling of pyridine derivatives often fails due to the electron-deficient nature of the heteroaromatic ring. To bypass this, our validated route employs:

  • Electrophilic Aromatic Substitution (SEAr): Bromination of 4-tert-butylpyridine. The tert-butyl group sterically hinders the 3-position but activates it via inductive electron donation, overcoming the deactivating effect of the protonated pyridine ring in oleum [1].

  • Halogen-Metal Exchange: Conversion of 3-bromo-4-tert-butylpyridine [2] to a 3-magnesio intermediate. We utilize Knochel's TurboGrignard (iPrMgCl·LiCl) to prevent nucleophilic addition byproducts common with alkyllithium reagents [3].

  • Carboxylation & Acidification: Trapping the Grignard intermediate with anhydrous CO₂ and subsequent pH-controlled crystallization to isolate the target API intermediate [4].

Process Flow Diagram

Pathway SM 4-tert-Butylpyridine (Starting Material) Bromination Electrophilic Aromatic Substitution (SEAr) SM->Bromination Br2, Oleum 130°C Int1 3-Bromo-4-tert- butylpyridine Bromination->Int1 Exchange Halogen-Metal Exchange Int1->Exchange iPrMgCl·LiCl THF, -15°C Int2 3-Magnesio Complex (Grignard Intermediate) Exchange->Int2 Carbox Carboxylation & Acidification Int2->Carbox 1. CO2 (g) 2. HCl (aq) Prod 4-(tert-Butyl)nicotinic acid HCl Carbox->Prod

Fig 1. Scalable synthetic workflow for 4-(tert-butyl)nicotinic acid hydrochloride.

Quantitative Data: Metallation Condition Optimization

Selecting the correct metallation reagent is critical for scale-up. As demonstrated in the table below, traditional alkyllithium reagents cause severe byproduct formation at temperatures viable for pilot-plant scale (-20 °C to 0 °C).

Metallation ReagentTemp (°C)Time (h)Conversion (%)Major Impurity / Byproduct Observed
n-BuLi-781.092%4-tert-Butyl-2-butylpyridine (5%)
n-BuLi-201.045%Chichibabin addition (45%)
i-PrMgCl02.035%Unreacted Starting Material (65%)
i-PrMgCl·LiCl -15 2.0 >98% None (Trace des-bromo)

Standard Operating Procedure (SOP): 1-kg Scale-Up

Phase 1: SEAr Bromination
  • Preparation: Charge a 10 L glass-lined reactor with 3.5 L of 20% Oleum. Cool the jacket to 0 °C.

  • Addition: Slowly add 4-tert-butylpyridine (1.0 kg, 7.4 mol) over 2 hours, maintaining the internal temperature below 20 °C. Add bromine (1.3 kg, 8.1 mol) dropwise.

  • Reaction: Heat the reactor to 130 °C for 24 hours.

  • Validation Checkpoint: Sample 1 mL of the reaction mixture, quench in ice/NaOH, extract with EtOAc, and analyze by GC-MS. Self-Validation: Proceed to workup only when the unreacted starting material peak is <2%.

  • Workup: Cool to room temperature and carefully quench over 15 kg of crushed ice. Neutralize with 50% NaOH to pH 8. Extract with MTBE (3 x 4 L), wash with brine, dry over Na₂SO₄, and concentrate to yield 3-bromo-4-tert-butylpyridine.

Phase 2: Halogen-Metal Exchange & Carboxylation
  • Metallation: In a dry 20 L jacketed reactor under N₂, dissolve 3-bromo-4-tert-butylpyridine (1.0 kg, 4.67 mol) in anhydrous THF (8 L). Cool to -15 °C. Add iPrMgCl·LiCl (1.3 M in THF, 3.95 L, 5.14 mol) dropwise over 1.5 hours, maintaining the temperature between -15 °C and -10 °C.

  • Validation Checkpoint: Quench a 0.5 mL aliquot into D₂O. Extract with MTBE and analyze by ¹H-NMR. Self-Validation: The disappearance of the C3-proton signal and >95% deuterium incorporation validates complete metallation.

  • Carboxylation: Sparge anhydrous CO₂ gas (passed through a Drierite column) subsurface into the reaction mixture at a rate of 2 L/min for 3 hours. Maintain temperature below 0 °C. Quench with 2 L of cold water.

Phase 3: Salt Formation & Isolation
  • Purification: Separate the layers. Wash the basic aqueous layer with MTBE (2 x 2 L) to remove neutral organic impurities (e.g., des-bromo byproduct).

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify with concentrated HCl (37%) to pH 1.0–1.5.

  • Isolation: Stir at 0 °C for 2 hours to allow complete crystallization of the hydrochloride salt. Filter the white precipitate, wash with cold acetone (1 L), and dry under vacuum at 45 °C to constant weight.

Troubleshooting & FAQs

Q1: During the bromination step, I am seeing significant unreacted starting material even after 24 hours. How can I drive this to completion? Causality & Expert Insight: Pyridine rings are highly electron-deficient and resist SEAr. In acidic media (like oleum), the nitrogen is protonated, further deactivating the ring. To drive the reaction, you must strictly maintain an internal temperature of 120–130 °C. If the temperature drops, the activation energy for SEAr on the deactivated pyridinium species is not met. Ensure your oleum concentration is at least 20% SO₃; the SO₃ acts as a potent dehydrating and activating agent.

Q2: We attempted the halogen-metal exchange with n-BuLi at -78 °C. Upon scale-up, our yields dropped and we observed a butyl-substituted pyridine byproduct. Why? Causality & Expert Insight: At pilot scale, maintaining strict cryogenic temperatures (-78 °C) throughout the entire reaction mass is challenging due to heat transfer limitations. Localized warming allows n-BuLi to act as a nucleophile rather than a base, attacking the electrophilic C2 or C6 positions of the pyridine ring (a Chichibabin-type addition). Solution: Transition to the TurboGrignard (iPrMgCl·LiCl) [3]. The LiCl breaks up the Grignard aggregates, allowing the halogen-metal exchange to proceed cleanly at -15 °C—a temperature easily maintained in standard jacketed reactors without the risk of nucleophilic addition.

Q3: After bubbling CO₂ and working up the reaction, my isolated yield is low, and I recover a large amount of 4-tert-butylpyridine (des-bromo byproduct). What went wrong? Causality & Expert Insight: The presence of 4-tert-butylpyridine indicates that the 3-magnesio intermediate was successfully formed but was quenched by a proton source rather than CO₂. This typically occurs if the CO₂ gas is not rigorously dried (introducing moisture into the system) or if the sparging rate is too slow, allowing the Grignard intermediate to abstract protons from the THF solvent over time. Solution: Pass the CO₂ gas through a column of Drierite before sparging. Use a subsurface sparger with a high flow rate to ensure rapid saturation of the THF solution.

Q4: How do I efficiently isolate the product from the aqueous workup? The free base seems highly water-soluble. Causality & Expert Insight: Nicotinic acid derivatives are zwitterionic. The free base of 4-(tert-butyl)nicotinic acid has an isoelectric point (pI) where it is highly water-soluble, making standard organic extraction nearly impossible. Solution: Do not attempt to isolate the free base. Wash the basic aqueous quench layer with MTBE to remove impurities. Then, force the molecule into its cationic state by acidifying the aqueous layer with concentrated HCl to pH 1.0–1.5. The lipophilic tert-butyl group combined with the highly acidic conditions forces the hydrochloride salt [4] to precipitate directly from the aqueous phase at 0 °C.

References

  • The Halogenation of Pyridine Source: Journal of the American Chemical Society URL:[Link]

  • 3-Bromo-4-tert-butylpyridine (CID 13160536) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides Source: Angewandte Chemie International Edition URL:[Link]

Optimization

Technical Support Center: Preventing Degradation of 4-Tert-butylpyridine-3-carboxylic acid hydrochloride

Foreword from the Application Desk Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience sudden, unexplained drops in assay re...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Application Desk

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience sudden, unexplained drops in assay reproducibility. Often, the culprit is not the biological assay itself, but the silent degradation of critical chemical building blocks like 4-Tert-butylpyridine-3-carboxylic acid hydrochloride (CAS: 1909315-98-5)[1].

Understanding the physical chemistry of this compound is paramount. The molecule features a pyridine ring, a sterically bulky tert-butyl group, and a carboxylic acid, all stabilized as a hydrochloride salt. The amphoteric nature of pyridine-carboxylic acids means they possess two ionizable groups: the carboxylic acid and the pyridinium ion. The hydrochloride salt form is synthesized to improve aqueous solubility, but this comes at the cost of severe hygroscopicity[2].

When exposed to ambient humidity, the salt undergoes deliquescence. The intercalating water molecules act as a plasticizer, lowering the glass transition temperature and causing the powder to clump. Worse, this moisture facilitates the dissociation of HCl, dropping the microenvironmental pH. This acidic, aqueous microenvironment catalyzes further degradation, while the loss of HCl shifts the stoichiometry of your bulk powder, rendering any molar calculations wildly inaccurate.

Below is our comprehensive guide to diagnosing, troubleshooting, and preventing the degradation of this critical compound.

MechanisticDegradation Root 4-Tert-butylpyridine-3-carboxylic acid hydrochloride Moisture Atmospheric Moisture (H2O Exposure) Root->Moisture Heat Thermal Stress (>60°C) Root->Heat Light UV / Ambient Light (Photolysis) Root->Light Deg1 Deliquescence & HCl Dissociation Moisture->Deg1 Hygroscopic uptake Deg2 Thermal Decarboxylation (-CO2) Heat->Deg2 Activation Energy reached Deg3 Photo-oxidation & Ring Cleavage Light->Deg3 Radical initiation

Fig 1: Mechanistic degradation pathways under environmental stress.

Diagnostic Troubleshooting & FAQs

Q: My powder has turned from a free-flowing white solid to a sticky, clumpy mass. Is it ruined? A: This indicates severe moisture ingress and deliquescence. The hygroscopic nature of the pyridinium chloride salt causes it to readily absorb atmospheric water[2]. Once clumpy, the molecular weight has effectively changed due to the added water mass. Causality: Water acts as a plasticizer in the crystal lattice. Resolution: Do not use this batch for quantitative biological assays without first performing a Karl Fischer titration to determine the exact water content. Do not attempt to bake it dry at high temperatures, as pyridine-3-carboxylic acids are susceptible to thermal decarboxylation under extreme heat.

Q: I am seeing a secondary peak in my HPLC chromatogram after storing the compound in solution for a week. What is happening? A: Pyridine-carboxylic acids in solution are highly susceptible to photolytic degradation and pH-dependent structural shifts. Causality: If stored in an unbuffered aqueous solution, the natural acidity of the hydrochloride salt (pH ~2-3) can catalyze slow hydrolysis of trace impurities. Furthermore, ambient light exposure causes photo-oxidation of the pyridine ring. Resolution: Always prepare fresh stock solutions. If storage is mandatory, use amber vials and buffer the solution to a neutral pH to stabilize the zwitterionic form of the molecule.

Q: Can I store the bulk powder in a standard -20°C freezer? A: Yes, but cold storage introduces condensation risks. Causality: When a cold vial is opened in a humid lab, water instantly condenses on the cold powder, initiating the deliquescence cascade described above. Resolution: Vials must be allowed to equilibrate to room temperature in a desiccator before opening.

TroubleshootingWorkflow Start Issue: Assay Variability or Low Yield Inspect Visual Inspection of API Powder Start->Inspect PathA Powder is clumpy/sticky Inspect->PathA PathB Powder is discolored (Yellow/Brown) Inspect->PathB PathC Powder appears pristine (White/Off-white) Inspect->PathC ActA Moisture Ingress. Run Karl Fischer Titration. PathA->ActA ActB Photo-oxidation. Run LC-MS for N-oxide formation. PathB->ActB ActC Check Analytical Method. Verify pH and Buffer. PathC->ActC

Fig 2: Diagnostic workflow for identifying storage-related degradation.

Self-Validating Experimental Protocols

Protocol 1: Inert Aliquoting & Storage Workflow

To prevent repeated freeze-thaw and moisture exposure cycles, bulk powder must be aliquoted using a self-validating inert workflow.

  • Thermal Equilibration: Transfer the sealed master bottle from cold storage to a desiccator cabinet maintained at <20% Relative Humidity (RH). Allow 2 hours for it to equilibrate to room temperature before opening.

  • Aliquoting: Dispense the required mass into pre-dried, amber glass vials (Class A). Causality: Amber glass blocks UV transmission below 400 nm, preventing radical initiation and photodegradation.

  • Inert Gas Purging: Insert an Argon gas line into the vial, hovering 1 cm above the powder. Purge gently for 5 seconds. Causality: Argon is significantly denser than nitrogen and air; it sinks to form a protective, moisture-free blanket over the hygroscopic HCl salt.

  • Sealing: Cap immediately with a PTFE-lined septum cap.

  • Self-Validation Step (The "Failsafe"): Attach a Cobalt(II) chloride moisture indicator strip to the outside of the primary vial, then place the vial inside a secondary sealed container with silica desiccant. Validation Logic: If the indicator strip turns from blue to pink, the secondary seal has failed, and the primary vial's environmental integrity is compromised. This continuously validates the storage condition without requiring you to open the vial.

Protocol 2: Stability-Indicating Forced Degradation Assay

Before using this compound in long-term studies, validate your analytical HPLC method to ensure it can separate the parent compound from its degradation products.

  • Stock Preparation: Dissolve 1.0 mg/mL of the compound in a 50:50 mixture of Acetonitrile and HPLC-grade water buffered to pH 5.0.

  • Stress Application:

    • Acidic: Mix with equal volume of 0.1 M HCl (incubate 60°C for 24h).

    • Basic: Mix with equal volume of 0.1 M NaOH (incubate 60°C for 24h).

    • Oxidative: Mix with 3% H2O2 (incubate 25°C for 24h).

  • Neutralization: Neutralize acid/base samples to pH 5.0 before injection. Causality: Injecting highly acidic or basic samples can degrade the silica stationary phase of the column and alter the ionization state of the amphoteric pyridine ring, leading to peak splitting.

  • Chromatography: Run on a C18 column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) at a detection wavelength of 270 nm.

  • Self-Validation Step (Mass Balance): Calculate the total peak area of the unstressed control. In the stressed samples, the sum of the parent peak area plus all degradation peak areas must equal 100% ± 2% of the control area. Validation Logic: If the mass balance falls below 98%, it proves that degradation products are either volatile (e.g., CO2 loss via decarboxylation) or do not absorb at 270 nm, mandating orthogonal validation via LC-MS.

Quantitative Reference Data

Table 1: Storage Parameters & Tolerances
ParameterOptimal ConditionCritical ThresholdMechanistic Consequence of Breach
Temperature 2°C to 8°C> 40°CThermal decarboxylation of the 3-carboxylic acid group.
Humidity < 20% RH> 45% RHDeliquescence, HCl dissociation, and subsequent acid-catalyzed hydrolysis[2].
Light Exposure Dark (Amber Vial)Direct UV/SunlightPhoto-oxidation of the pyridine ring, forming N-oxides.
Atmosphere Argon backfillAmbient Air (O2)Gradual oxidative degradation over long-term storage.
Table 2: Analytical Signatures of Degradation
Stress VectorPrimary DegradantAnalytical Marker (LC-MS / HPLC)Visual Indicator
Moisture Free Base (Loss of HCl)Shift in retention time (pH dependent); Mass unchanged in ESI+Clumping, sticky texture
Heat 4-Tert-butylpyridine[M+H]+ = 136.1 (Loss of 44 Da for CO2)Off-white to yellow shift
Light/UV Pyridine N-oxide derivative[M+H]+ = 232.1 (+16 Da for Oxygen)Browning of powder/solution

References

  • Pyridine hydrochloride - Safety Data Sheet Source: University of Puerto Rico Mayagüez (UPRM) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 4-Tert-butylpyridine-3-carboxylic acid hydrochloride

Welcome to the technical support center for 4-tert-butylpyridine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-tert-butylpyridine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this compound. Here, we provide in-depth, troubleshooting-focused guidance in a question-and-answer format, drawing from established analytical principles and field-proven insights.

Table of Contents

    • .

Frequently Asked Questions (FAQs)

Q1: My 4-tert-butylpyridine-3-carboxylic acid hydrochloride is a sticky solid and difficult to weigh accurately. What is happening?

A1: This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere. Hydrochloride salts, particularly of nitrogen-containing heterocycles like pyridines, are frequently hygroscopic.[1][2] The absorbed water can lead to the deliquescence of the solid, making it appear sticky or even dissolve. This can significantly impact the accuracy of weighing and subsequent quantitative analyses.

  • Recommendation: Handle the compound in a controlled environment, such as a glovebox with a dry nitrogen or argon atmosphere. If a glovebox is unavailable, work quickly and store the compound in a desiccator with a strong drying agent like phosphorus pentoxide. For more detailed handling procedures, refer to the section.

Q2: I am seeing broad or tailing peaks in my reverse-phase HPLC analysis. How can I improve the peak shape?

A2: Poor peak shape for basic compounds like pyridines on standard C18 columns is often due to interactions between the protonated pyridine nitrogen and residual acidic silanol groups on the silica support. This secondary interaction leads to peak tailing.

  • Recommendation:

    • Use a low pH mobile phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically to a pH of 2-3) will ensure the silanol groups are protonated and reduce the unwanted interaction.

    • Employ a mixed-mode column: These columns offer multiple retention mechanisms, such as reversed-phase and ion-exchange, which can significantly improve the retention and peak shape of polar, ionizable compounds like your target molecule.[3]

    • Consider an end-capped column: These columns have fewer free silanol groups, minimizing tailing.

For a detailed method development workflow, see the guide.

Q3: The mass spectrum of my compound does not show the expected molecular ion peak. What could be the reason?

A3: The tert-butyl group is prone to fragmentation in mass spectrometry. The most common fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, followed by further fragmentation. This often results in a base peak at [M-15]⁺ and a very weak or absent molecular ion peak.

  • Recommendation:

    • Use a soft ionization technique: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are less energetic than Electron Ionization (EI) and are more likely to yield a detectable molecular ion peak ([M+H]⁺ in the case of ESI).

    • Look for characteristic fragments: Even without a clear molecular ion, the fragmentation pattern, especially the prominent [M-15]⁺ peak, is highly indicative of the tert-butyl group.

Refer to the section for a more detailed explanation.

Q4: My NMR spectrum shows broader than expected signals for the pyridine protons. What could be the cause?

A4: Signal broadening in the NMR spectrum of a pyridine derivative can be due to several factors:

  • Intermediate Proton Exchange: The proton on the pyridine nitrogen can undergo chemical exchange with residual water or other acidic protons in the NMR solvent. If the rate of this exchange is on the NMR timescale, it can lead to signal broadening.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment. If the electronic environment around the nitrogen is not perfectly symmetrical, it can cause rapid relaxation and lead to broadening of adjacent proton signals.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metal ions can cause significant line broadening.

  • Recommendation:

    • Use a dry NMR solvent: Ensure your deuterated solvent is anhydrous to minimize proton exchange.

    • Acidify the sample: Adding a drop of D₂O containing a trace of DCl can protonate the pyridine nitrogen and sharpen the signals by shifting the exchange equilibrium.

    • Check for impurities: If the issue persists, consider potential paramagnetic contamination in your sample or the NMR tube.

For further troubleshooting, see the section.

Q5: I am observing a weight loss in my TGA thermogram at a temperature below the melting point. What does this indicate?

A5: A weight loss event in a Thermogravimetric Analysis (TGA) thermogram prior to melting or decomposition is typically due to the loss of volatile substances. For a hydrochloride salt like 4-tert-butylpyridine-3-carboxylic acid hydrochloride, this is often indicative of:

  • Loss of adsorbed water: Due to its hygroscopic nature, the compound may have absorbed moisture from the air.[4]

  • Loss of water of hydration: The compound may exist as a stable hydrate, and the observed weight loss corresponds to the stoichiometric loss of water molecules from the crystal lattice.[5]

  • Residual solvent: Solvent from the final crystallization or purification step may be trapped in the crystal lattice.

  • Recommendation: Correlate the TGA data with Differential Scanning Calorimetry (DSC) to see if there is a corresponding endothermic event. Quantify the weight loss to determine if it corresponds to a stoichiometric amount of water or solvent. Karl Fischer titration can be used to specifically quantify the water content.[6] See the guide for more details.

Q6: My sample's appearance and solubility seem to change between batches. What could be the underlying issue?

A6: This variability between batches strongly suggests the presence of polymorphism. Polymorphs are different crystalline forms of the same compound that can have distinct physicochemical properties, including solubility, melting point, stability, and hygroscopicity.[1] The formation of a specific polymorph can be influenced by subtle changes in crystallization conditions such as solvent, temperature, and cooling rate.

  • Recommendation: Perform solid-state characterization techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) on different batches to identify and differentiate potential polymorphic forms. A consistent crystallization protocol is crucial for producing a single, desired polymorph.

Troubleshooting Guides

Hygroscopicity and Water Content Determination

The hygroscopic nature of 4-tert-butylpyridine-3-carboxylic acid hydrochloride is a primary challenge. Accurate characterization requires careful handling and precise determination of water content.

Troubleshooting Workflow for Hygroscopic Samples

start Observe sticky solid or inconsistent weight check_hygro Is the compound hygroscopic? start->check_hygro handle Handle in a controlled, dry environment (glovebox/desiccator) check_hygro->handle Yes quantify Quantify water content handle->quantify kf Karl Fischer Titration (for accurate water %) quantify->kf tga TGA for water/solvent loss (qualitative/semi-quantitative) quantify->tga correct Correct sample weight for water content in quantitative analyses kf->correct tga->correct

Caption: Workflow for handling and quantifying water in hygroscopic samples.

Experimental Protocol: Karl Fischer Titration

Karl Fischer titration is the gold standard for water content determination in pharmaceuticals.[7][8]

  • Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. For expected water content above 1%, volumetric is suitable. For trace amounts, coulometric is preferred.[9]

  • Reagent Selection: Use commercially available Karl Fischer reagents.

  • Sample Preparation: In a dry environment, accurately weigh a suitable amount of the sample and quickly transfer it to the titration vessel.

  • Titration: Start the titration. The instrument will automatically detect the endpoint when all the water has reacted.

  • Calculation: The instrument software will calculate the percentage of water in the sample based on the amount of titrant used.

Data Summary: Hygroscopicity Classification

% Weight Gain (at 25°C, 80% RH for 24h)ClassificationHandling Recommendations
< 0.2%Non-hygroscopicStandard laboratory conditions
≥ 0.2% and < 2%Slightly hygroscopicStore in a tightly sealed container
≥ 2% and < 15%Moderately hygroscopicStore in a desiccator
≥ 15%Very hygroscopicHandle in a glovebox

This classification is based on the European Pharmacopoeia guidelines.[2]

Optimizing HPLC Separation

Achieving a sharp, symmetrical peak for 4-tert-butylpyridine-3-carboxylic acid hydrochloride requires a systematic approach to HPLC method development.

HPLC Method Development Workflow

start Poor peak shape or inadequate retention col_select Column Selection start->col_select rp_c18 Reversed-Phase C18 (end-capped) col_select->rp_c18 mixed_mode Mixed-Mode (RP/Ion-Exchange) col_select->mixed_mode mobile_phase Mobile Phase Optimization rp_c18->mobile_phase mixed_mode->mobile_phase ph_adjust Adjust pH to 2-3 (e.g., with 0.1% Formic Acid) mobile_phase->ph_adjust organic_mod Optimize Organic Modifier (Acetonitrile/Methanol) ph_adjust->organic_mod final_method Optimized Method: Sharp, symmetrical peak organic_mod->final_method

Caption: Decision tree for HPLC method development for pyridine carboxylic acids.

Recommended HPLC Starting Conditions

ParameterRecommended SettingRationale
Column Mixed-mode (e.g., Coresep 100) or end-capped C18Provides both hydrophobic and ion-exchange interactions for better retention and peak shape.[3]
Mobile Phase A 0.1% Formic Acid in WaterEnsures protonation of both the analyte and residual silanols.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase.
Gradient 5% to 95% B over 10-15 minutesA good starting point for elution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at ~260-270 nmPyridine ring has a characteristic UV absorbance.
Column Temp. 30-40 °CImproves efficiency and reduces backpressure.
Interpreting Mass Spectra

The mass spectrum of 4-tert-butylpyridine-3-carboxylic acid hydrochloride can be challenging due to the lability of the tert-butyl group.

Expected Fragmentation Pattern (Electron Ionization)

The primary fragmentation is the loss of a methyl group to form a stable cation.

  • Molecular Ion (M⁺): C₁₀H₁₃NO₂⁺ (m/z = 179.09). This peak is often weak or absent.

  • Base Peak ([M-15]⁺): Loss of a methyl radical (•CH₃) results in a stable tertiary carbocation at m/z = 164.07.

  • Other Fragments: Further fragmentation can occur, such as the loss of the carboxylic acid group.

Logical Flow for Mass Spec Analysis

start Acquire Mass Spectrum check_mi Is Molecular Ion ([M+H]⁺ or M⁺) visible? start->check_mi soft_ion Use Soft Ionization (ESI) check_mi->soft_ion No fragment Analyze Fragmentation Pattern check_mi->fragment Yes soft_ion->check_mi m15 Look for prominent [M-15]⁺ peak (loss of methyl) fragment->m15 confirm Confirm structure based on fragments and exact mass m15->confirm

Caption: Strategy for mass spectrometric analysis of tert-butyl substituted compounds.

Resolving NMR Spectral Issues

Obtaining a high-quality NMR spectrum requires attention to solvent choice and sample preparation.

Predicted ¹H NMR Chemical Shifts (in D₂O)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Pyridine H (position 2)~8.9s
Pyridine H (position 6)~8.7s
tert-Butyl (9H)~1.4s

Note: The carboxylic acid proton will exchange with D₂O and will not be visible. Chemical shifts are estimates and can vary with solvent and pH.

Troubleshooting Broad NMR Signals

IssueCauseSolution
Broad pyridine signals Intermediate rate of proton exchange on the pyridine nitrogen.Add a drop of DCl/D₂O to the NMR tube to ensure full protonation.
All signals are broad Paramagnetic impurities.Filter the sample through a small plug of silica or celite.
Poor resolution Sample concentration is too high or shimming is poor.Dilute the sample and re-shim the spectrometer.
Thermal Analysis (TGA/DSC) Interpretation

Simultaneous TGA-DSC analysis provides valuable information about the thermal stability, hydration state, and potential polymorphism of your compound.

Interpreting Thermal Events

Temperature RangeTGA Event (Mass Change)DSC Event (Heat Flow)Interpretation
30 - 120 °CWeight lossEndothermLoss of adsorbed water or solvent.[5]
120 - 200 °CWeight lossEndothermLoss of water of hydration (if a stable hydrate exists).
VariableNo weight lossEndotherm or ExothermSolid-solid phase transition (polymorphism).
> 200 °CSharp weight lossEndothermMelting followed by decomposition.

TGA/DSC Workflow for Characterization

start Run TGA/DSC from RT to decomposition low_temp_loss Weight loss below 120°C? start->low_temp_loss check_hydrate Stoichiometric weight loss at higher temp? low_temp_loss->check_hydrate Yes (Adsorbed H₂O) low_temp_loss->check_hydrate No phase_trans DSC event with no weight loss? check_hydrate->phase_trans Yes (Hydrate) check_hydrate->phase_trans No melt_decomp Sharp weight loss with endotherm? phase_trans->melt_decomp Yes (Polymorph) phase_trans->melt_decomp No conclusion Characterize hydration state, polymorphism, and thermal stability melt_decomp->conclusion

Caption: Decision process for interpreting TGA/DSC data.

References

  • Mettler Toledo. (n.d.). Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. Retrieved from [Link]

  • Hydranal. (n.d.). Water Determination by Karl Fischer Titration - Monograph. Retrieved from [Link]

  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Retrieved from [Link]

  • News-Medical.Net. (2025, November 17). KF titration in pharmaceuticals. Retrieved from [Link]

  • Li, Y., & He, Y. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Retrieved from [Link]

  • Matlaba, P. F., et al. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals. Retrieved from [Link]

  • Zhang, M., et al. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Retrieved from [Link]

  • Li, J., et al. (2024, April 27). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. ACS Earth and Space Chemistry. Retrieved from [Link]

  • Sharma, R., et al. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Retrieved from [Link]

  • Taylor & Francis. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • Vislapara, J., et al. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylpyridine. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Biological Activity: The Established Profile of Nicotinic Acid versus the Uncharacterized 4-Tert-butylpyridine-3-carboxylic acid hydrochloride

Introduction In the landscape of pharmacologically active compounds, nicotinic acid (also known as niacin or vitamin B3) stands as a well-characterized molecule with a long history of clinical use, particularly in the ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmacologically active compounds, nicotinic acid (also known as niacin or vitamin B3) stands as a well-characterized molecule with a long history of clinical use, particularly in the management of dyslipidemia.[1][2] Its biological activities, primarily mediated through the G protein-coupled receptor GPR109A, have been the subject of extensive research.[3][4] In contrast, 4-Tert-butylpyridine-3-carboxylic acid hydrochloride emerges as a structurally related compound for which, despite its availability as a chemical entity, there is a notable absence of publicly available data regarding its biological activity.

This guide provides a comprehensive overview of the known biological profile of nicotinic acid, supported by experimental data and established protocols. It will also address the current lack of available information for 4-Tert-butylpyridine-3-carboxylic acid hydrochloride, offering a scientifically grounded perspective on the potential implications of its structural differences from nicotinic acid based on general principles of structure-activity relationships (SAR). This analysis is intended for researchers, scientists, and professionals in drug development who are interested in the nuances of GPR109A agonism and the broader field of lipid metabolism modulation.

Nicotinic Acid: A Multi-faceted Biological Agent

Nicotinic acid is a water-soluble B vitamin that, at pharmacological doses, exerts significant effects on lipid metabolism.[1][5] For decades, it has been utilized as a lipid-lowering agent, valued for its ability to favorably alter the lipid profile by reducing levels of atherogenic lipoproteins and increasing high-density lipoprotein (HDL) cholesterol.[1][2][6]

Mechanism of Action: The Central Role of GPR109A

The primary mechanism underlying the lipid-lowering effects of nicotinic acid is its action as an agonist for the G protein-coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA2).[3][7] GPR109A is highly expressed in adipocytes and immune cells.[4]

The activation of GPR109A in adipocytes by nicotinic acid initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This, in turn, leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] The reduction in cAMP attenuates the activity of hormone-sensitive lipase, a key enzyme responsible for the hydrolysis of triglycerides into free fatty acids (FFAs).[8] The subsequent decrease in the release of FFAs from adipose tissue into the circulation reduces the substrate available to the liver for the synthesis of triglycerides and very-low-density lipoproteins (VLDL).[1][8] This ultimately leads to lower plasma levels of VLDL and low-density lipoproteins (LDL).[1]

GPR109A Signaling Pathway

GPR109A_Pathway Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates HSL_active Active HSL PKA->HSL_active Activates HSL_inactive Inactive HSL Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFAs Free Fatty Acids Triglycerides->FFAs Release

Caption: Signaling cascade following GPR109A activation by nicotinic acid in adipocytes.

Quantitative Effects on Lipid Profile

The clinical efficacy of nicotinic acid in modulating lipid levels is well-documented. The table below summarizes typical changes observed in lipid parameters following nicotinic acid therapy.

Lipid ParameterTypical ChangeReference
LDL Cholesterol↓ 10-25%[1]
HDL Cholesterol↑ 15-30%[1][3]
Triglycerides↓ 20-50%[1]
Lipoprotein(a)↓ 20-30%[2]
Beyond Lipid Lowering: Other Biological Activities

Nicotinic acid's biological effects are not confined to lipid metabolism. It also exhibits:

  • Anti-inflammatory Properties: Activation of GPR109A on immune cells, such as macrophages, can lead to anti-inflammatory effects.[9]

  • Anti-atherosclerotic Effects: By improving the overall lipid profile and potentially through direct anti-inflammatory actions on the vasculature, nicotinic acid has been shown to reduce the progression of atherosclerosis.[2][6]

  • Vasodilation (Flushing): A common side effect of nicotinic acid is cutaneous vasodilation, or flushing, which is also mediated by GPR109A activation in Langerhans cells in the skin, leading to the release of prostaglandins.[3]

  • Antiviral Innate Immune Response: Recent research suggests that GPR109A may play a role in promoting an antiviral innate immune response through autophagy.[10]

4-Tert-butylpyridine-3-carboxylic acid hydrochloride: An Uncharacterized Analog

In stark contrast to the extensive body of research on nicotinic acid, a thorough search of scientific literature and chemical databases reveals no publicly available data on the biological activity of 4-Tert-butylpyridine-3-carboxylic acid hydrochloride. Its primary characterization is as a chemical intermediate.

Structure-Activity Relationship (SAR) Considerations

While direct experimental data is lacking, we can infer potential challenges to its biological activity based on SAR studies of nicotinic acid analogs. The structure of 4-Tert-butylpyridine-3-carboxylic acid features a bulky tert-butyl group at the 4-position of the pyridine ring.

Research on analogs of nicotinic acid adenine dinucleotide phosphate (NAADP), a related signaling molecule, has shown that substitution at the 4-position of the nicotinic acid moiety can lead to a loss of agonist potency for Ca2+ release.[6][11] While this is a different biological endpoint and receptor system, it highlights that modifications at the 4-position can be detrimental to activity.

For GPR109A, the binding pocket for nicotinic acid is thought to be relatively constrained.[8] A large, sterically hindering group like a tert-butyl at the 4-position could potentially interfere with the optimal binding of the carboxylic acid and pyridine nitrogen moieties to key residues within the receptor, thereby reducing or abolishing agonist activity. However, without experimental data, this remains a hypothesis.

Experimental Protocols for Assessing Biological Activity

To characterize the biological activity of a novel compound like 4-Tert-butylpyridine-3-carboxylic acid hydrochloride and compare it to a standard like nicotinic acid, a series of in vitro and in vivo assays would be necessary.

In Vitro GPR109A Activation Assay

This assay determines the ability of a compound to activate the GPR109A receptor and elicit a downstream signaling response.

Principle: A cell line stably expressing GPR109A is used. Receptor activation by an agonist leads to the inhibition of forskolin-stimulated cAMP production. The potency (EC50) and efficacy of the test compound are determined by measuring changes in intracellular cAMP levels.

Step-by-Step Methodology:

  • Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO) expressing human GPR109A in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound (4-Tert-butylpyridine-3-carboxylic acid hydrochloride) and the reference compound (nicotinic acid).

  • Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with the test and reference compounds at various concentrations for 15-30 minutes. c. Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. d. Incubate for a defined period (e.g., 30 minutes). e. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal inhibition.

GPR109A In Vitro Assay Workflow

GPR109A_Assay Start Start Cell_Culture Culture GPR109A- expressing cells Start->Cell_Culture Plate_Cells Seed cells into 96-well plates Cell_Culture->Plate_Cells Prepare_Compounds Prepare serial dilutions of test & reference compounds Plate_Cells->Prepare_Compounds Pre_incubation Pre-incubate cells with compounds Prepare_Compounds->Pre_incubation Stimulation Add forskolin to stimulate cAMP production Pre_incubation->Stimulation Incubation Incubate for 30 minutes Stimulation->Incubation Lysis_Measurement Lyse cells and measure cAMP levels Incubation->Lysis_Measurement Data_Analysis Analyze data and determine EC50 Lysis_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro GPR109A functional assay.

In Vivo Assessment of Lipid-Lowering Effects

Animal models are used to evaluate the in vivo efficacy of a compound on plasma lipid levels.

Principle: A suitable animal model (e.g., mice or rats on a high-fat diet) is treated with the test compound, and changes in plasma lipid profiles are measured over time.

Step-by-Step Methodology:

  • Animal Model: Acclimatize animals and induce dyslipidemia, for example, by feeding a high-fat diet for several weeks.

  • Dosing: Administer the test compound (4-Tert-butylpyridine-3-carboxylic acid hydrochloride) and the reference compound (nicotinic acid) orally or via another appropriate route at various doses. Include a vehicle control group.

  • Blood Collection: Collect blood samples at baseline and at specified time points after dosing.

  • Lipid Analysis: Separate plasma and measure the concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using enzymatic colorimetric assays.

  • Data Analysis: Compare the changes in lipid parameters between the treated groups and the vehicle control group to determine the in vivo efficacy.

Conclusion

Nicotinic acid is a cornerstone in the study of GPR109A-mediated biological effects, with a well-established mechanism of action and a clear impact on lipid metabolism and inflammation.[1][3][9] Its therapeutic utility is accompanied by a thorough understanding of its pharmacology.

In contrast, 4-Tert-butylpyridine-3-carboxylic acid hydrochloride remains a molecule of unknown biological significance. The absence of published data on its interaction with GPR109A or any other biological target makes a direct comparison with nicotinic acid impossible at this time. Based on structure-activity relationship principles, the presence of a bulky tert-butyl group at the 4-position of the pyridine ring raises the possibility of reduced or absent agonist activity at GPR109A due to steric hindrance.[6][11]

For researchers and drug development professionals, this highlights the critical need for empirical data. The experimental protocols outlined above provide a roadmap for the initial characterization of novel compounds like 4-Tert-butylpyridine-3-carboxylic acid hydrochloride. Such studies would be essential to determine if this compound holds any potential as a modulator of GPR109A or if its structural modifications render it biologically inert in this context. Until such data becomes available, nicotinic acid remains the benchmark against which all new potential GPR109A agonists must be compared.

References

  • Jain, P., Slama, J. T., Perez-Haddock, L. A., & Walseth, T. F. (2010). Nicotinic acid adenine dinucleotide phosphate analogues containing substituted nicotinic acid: effect of modification on Ca2+ release. Journal of medicinal chemistry, 53(21), 7599–7612. [Link]

  • Jain, P., Slama, J. T., Perez-Haddock, L. A., & Walseth, T. F. (2010). Nicotinic acid adenine dinucleotide phosphate analogues containing substituted nicotinic acid: effect of modification on Ca(2+) release. Journal of medicinal chemistry, 53(21), 7599–7612. [Link]

  • Pike, N. B. (2005). Nicotinic acid: the lipid-modifying drug. Cardiology in review, 13(3), 140–147.
  • Kashyap, M. L., McGovern, M. E., Berra, K., Guyton, J. R., Kwiterovich, P. O., Harper, W. L., ... & National Lipid Association. (2002). Long-term safety and efficacy of a once-daily niacin/lovastatin formulation for patients with dyslipidemia. The American journal of cardiology, 89(6), 672–678.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B.
  • Guyton, J. R., & Blazing, M. A. (2006). Niacin in the treatment of dyslipidemia. Cardiovascular drugs and therapy, 20(4), 263–271.
  • Bodor, E. T., & Offermanns, S. (2008). Nicotinic acid: an old drug with a new mode of action. Annual review of pharmacology and toxicology, 48, 483–507.
  • Wise, A., Foord, S. M., Fraser, N. J., Barnes, A. A., Elshourbagy, N., Eilert, M., ... & Dowell, S. J. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869–9874.
  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., ... & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139.
  • Cheng, K., Wu, T. J., Wu, K. K., & Sturino, C. F. (2006). Antagonists of the prostaglandin D2 receptor 1 (DP1) as potential therapeutic agents for allergic rhinitis. Current opinion in investigational drugs (London, England: 2000), 7(11), 995–1000.
  • Digby, J. E., Martinez, F., Jefferson, A., Ruparelia, N., Chai, J., Wamil, M., ... & Choudhury, R. P. (2012). Anti-inflammatory effects of nicotinic acid in adipocytes.
  • Wang, Y., Zhang, Y., Liu, Y., Wang, Y., Wang, Y., & Zhang, Y. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy.
  • Council for Responsible Nutrition (CRN). (2014).
  • MacKay, D., Hathcock, J., & Guarneri, E. (2012). Niacin: chemical forms, bioavailability, and health effects. Nutrition reviews, 70(6), 357–366.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 938, Nicotinic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19878, 4-tert-Butylpyridine.
  • Ross, W. C. J. (1966). The preparation of some 4-substituted nicotinic acids and nicotinamides. Journal of the Chemical Society C: Organic, 1816-1821.
  • Chen, X., & Wu, S. (2021). GPR109A and its agonists in the therapy of atherosclerosis. Frontiers in Pharmacology, 12, 706915.
  • Gille, A., Bodor, E. T., Kehraus, S., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106.

Sources

Comparative

Comparing synthesis methods for substituted pyridine-3-carboxylic acids

Title: Synthesis of Substituted Pyridine-3-Carboxylic Acids: A Comparative Guide Introduction Substituted pyridine-3-carboxylic acids (nicotinic acid derivatives) are privileged scaffolds in medicinal chemistry and agroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis of Substituted Pyridine-3-Carboxylic Acids: A Comparative Guide

Introduction Substituted pyridine-3-carboxylic acids (nicotinic acid derivatives) are privileged scaffolds in medicinal chemistry and agrochemical development[1]. As the core structural motif of vitamin B3 (niacin) and numerous therapeutics—ranging from calcium channel blockers to kinase inhibitors—efficient access to these molecules is a cornerstone of modern drug discovery[2].

Because the electron-deficient nature of the pyridine heterocycle resists traditional electrophilic aromatic substitution, chemists must employ specialized synthetic strategies. This guide evaluates three primary methodologies: Classical Multicomponent Synthesis (Hantzsch), Transition-Metal-Catalyzed Cross-Coupling, and Late-Stage C-H Functionalization.

Method 1: Classical Multicomponent Synthesis (Hantzsch Approach)

Expertise & Causality: The Hantzsch pyridine synthesis is a "bottom-up" approach. Rather than attempting to functionalize an unreactive pyridine ring, this method constructs the heterocycle entirely from acyclic precursors[2][3]. It is the method of choice when highly substituted, symmetric (e.g., 2,4,6-trisubstituted) pyridine-3-carboxylic acid derivatives are required. By bypassing the steric and electronic hindrances of a pre-formed ring, it provides reliable access to complex substitution patterns[4].

Self-Validating Protocol:

  • Condensation: In a round-bottom flask, combine a β -keto ester (e.g., ethyl acetoacetate, 2.0 equiv), a substituted benzaldehyde (1.0 equiv), and ammonium acetate (1.5 equiv) in ethanol. Reflux for 4–6 hours. The reaction is self-indicating; the consumption of the aldehyde (monitored via TLC) signals the formation of the 1,4-dihydropyridine intermediate.

  • Isolation: Cool the mixture to 0 °C. The 1,4-dihydropyridine intermediate will precipitate. Filter and wash with cold ethanol to remove unreacted starting materials.

  • Oxidation (Aromatization): Dissolve the intermediate in glacial acetic acid. Add an oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone [DDQ] or HNO 3​ ) and stir at room temperature for 2 hours. A distinct color change indicates the aromatization of the ring[3].

  • Hydrolysis: To obtain the free carboxylic acid, treat the resulting pyridine ester with 2 M aqueous NaOH under reflux for 3 hours. Cool and acidify with 1 M HCl to pH 3. The substituted pyridine-3-carboxylic acid will precipitate. Filter and dry under vacuum.

Method 2: Transition-Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Expertise & Causality: For Structure-Activity Relationship (SAR) campaigns, building the ring from scratch for every analog is highly inefficient. The Suzuki-Miyaura cross-coupling allows for the modular, regiocontrolled attachment of diverse aryl or heteroaryl groups to a commercially available halopyridine-3-carboxylic acid[5][6]. The causality relies on the predictable oxidative addition of Pd(0) into the C–Halogen bond, followed by transmetalation with an arylboronic acid. Recently, decarbonylative Suzuki couplings directly from carboxylic anhydrides have also emerged, though halogen-based coupling remains the industry standard for reliability[7][8].

Self-Validating Protocol:

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 5-bromopyridine-3-carboxylic acid (1.0 equiv), an arylboronic acid (1.2 equiv), Pd(PPh 3​ ) 4​ (0.05 equiv), and K 2​ CO 3​ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The biphasic system is critical: it ensures the inorganic base dissolves while keeping the organic reactants in the dioxane phase, facilitating the catalytic cycle[9].

  • Reaction: Heat the mixture to 90 °C and stir for 12–16 hours.

  • Work-up: Cool to room temperature, dilute with water, and wash with ethyl acetate to extract organic impurities (the product remains in the aqueous layer as a carboxylate salt). Acidify the aqueous layer to pH 3–4 using 1 M HCl. The coupled substituted pyridine-3-carboxylic acid will precipitate. Filter, wash with cold water, and dry.

Method 3: Direct C-H Functionalization

Expertise & Causality: C-H functionalization represents the pinnacle of step-economy by eliminating the need for pre-functionalized (halogenated) starting materials[10][11]. By utilizing the carboxylic acid itself as a directing group, transition metals (such as Pd, Ir, or Rh) can be coordinated to activate specific adjacent C-H bonds (typically C2 or C4). This method overcomes the inherent electronic bias of the electron-deficient pyridine ring, allowing for late-stage derivatization of complex pharmaceutical intermediates without multi-step de novo synthesis[10][12].

Self-Validating Protocol:

  • Setup: Charge a pressure vial with pyridine-3-carboxylic acid (1.0 equiv), an aryl iodide (1.5 equiv), Pd(OAc) 2​ (0.10 equiv), Ag 2​ CO 3​ (2.0 equiv), and a suitable ligand (e.g., triphenylphosphine). The Ag 2​ CO 3​ acts dualistically as a base and a halide scavenger to drive the catalytic cycle forward.

  • Reaction: Add anhydrous DMF, seal the vial, and heat to 110 °C for 24 hours. The elevated temperature provides the necessary energy to overcome the high activation barrier of the unactivated C(sp 2 )–H bond.

  • Purification: Cool the mixture and filter through a pad of Celite to remove silver salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude product via preparative HPLC to isolate the regioselective functionalized product from unreacted starting materials.

Comparative Data Presentation

ParameterClassical Multicomponent (Hantzsch)Cross-Coupling (Suzuki-Miyaura)Direct C-H Functionalization
Primary Use Case Highly substituted, symmetric coresModular SAR, late-stage derivatizationStep-economic, unactivated positions
Step Count High (3-4 steps from acyclic precursors)Low (1-2 steps from halopyridine)Lowest (1 step from parent pyridine)
Typical Yield 40–60% (overall)70–95%30–70% (often limited by conversion)
Regioselectivity Dictated by acyclic starting materialsAbsolute (dictated by halogen position)Moderate to High (requires directing groups)
Functional Group Tolerance Low (sensitive to strong oxidants/bases)High (tolerates esters, amides, nitro groups)Moderate (sensitive to coordinating groups)
Environmental Impact Moderate (high atom economy, uses oxidants)Low (catalytic, mostly benign byproducts)High (often requires stoichiometric silver/oxidants)

Synthesis Method Decision Workflow

SynthesisDecision Start Target: Substituted Pyridine-3-carboxylic Acid Q1 Is the substitution pattern highly complex/symmetric (e.g., 2,4,6-trisubstituted)? Start->Q1 M1 Classical Multicomponent (Hantzsch Synthesis) Q1->M1 Yes Q2 Are late-stage SAR modifications required? Q1->Q2 No M2 Cross-Coupling (Suzuki-Miyaura) Q2->M2 Yes Q3 Is step-economy critical & directing groups present? Q2->Q3 No M3 C-H Functionalization Q3->M3 Yes Default Standard Halogenation & Substitution Q3->Default No

Decision matrix for selecting the optimal synthesis route for pyridine-3-carboxylic acids.

References

  • BenchChem. "Application Notes and Protocols for High-Yield Synthesis of Nicotinic Acid Derivatives." BenchChem, 2025.

  • Dyachenko, I. V., et al. "Multicomponent Synthesis of Nicotinic Acid Derivatives." Chemistry of Heterocyclic Compounds, 2020. 1

  • National Science Foundation (NSF PAR). "Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls." Organic Letters, 2022. 5

  • Sphinx Knowledge House. "1,4-Dihydropyridines: A Multifunctional Molecule- A Review." International Journal of ChemTech Research, 2015. 2

  • Indus University. "Nomenclature of Heterocyclic compounds." Course Content, 2023. 4

  • Google Patents. "Process for the preparation of nicotinaldehydes (HK1087111A1)." Google Patents, 2006. 6

  • Google Patents. "Modulators of calcitonin and amylin receptor activity (US7396936B1)." Google Patents, 2008. 3

  • ACS Catalysis. "Metal and Metal Oxide Nanoparticles: A Lever for C–H Functionalization." American Chemical Society, 2016. 10

  • Diva Portal. "Multicomponent Catalytic Reactions." Diva-Portal, 2021. 12

  • RSC. "Aqueous-phase Suzuki–Miyaura cross-coupling reactions catalyzed by Pd-NHC complexes." Royal Society of Chemistry, 2009. 9

Sources

Validation

Validating the purity of 4-Tert-butylpyridine-3-carboxylic acid hydrochloride by HPLC

As a Senior Application Scientist, I approach the purity validation of 4-Tert-butylpyridine-3-carboxylic acid hydrochloride not merely as a routine analytical assay, but as an exercise in controlling molecular microenvir...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the purity validation of 4-Tert-butylpyridine-3-carboxylic acid hydrochloride not merely as a routine analytical assay, but as an exercise in controlling molecular microenvironments. This compound—a critical building block in pharmaceutical and agrochemical synthesis—presents a triad of chromatographic challenges: a basic pyridine nitrogen, an acidic carboxylic acid, and a bulky, hydrophobic tert-butyl group. Furthermore, its hydrochloride salt form renders it highly polar and water-soluble.

To develop a robust, stability-indicating purity method, we must move beyond rigid templates and understand the causality behind our stationary and mobile phase choices.

The Mechanistic Causality of Peak Tailing

When analyzing amphoteric pyridine derivatives on standard silica-based columns, the primary mode of failure is peak tailing. At a typical acidic mobile phase pH (e.g., pH 2.5–3.0), the carboxylic acid (pKa ~4.5) is protonated and neutral, but the pyridine nitrogen (pKa ~5.5) carries a positive charge.

This resulting cation undergoes uncontrolled, secondary ion-exchange interactions with negatively charged, unreacted (Si-O⁻) on the silica matrix[1]. This dual-retention mechanism (hydrophobic + electrostatic) disrupts the Gaussian elution profile, leading to asymmetric peaks that can easily mask closely eluting [2].

Mechanism Analyte Protonated Pyridine N+ (Cationic State) Interaction Uncontrolled Secondary Ion-Exchange Analyte->Interaction Silanol Residual Silanols (Si-O-) on Silica Matrix Silanol->Interaction Result Chromatographic Tailing Interaction->Result

Fig 1. Mechanism of peak tailing caused by uncontrolled silanol interactions.

Comparative Analysis of HPLC Methodologies

To establish the most reliable purity validation method, we must objectively compare three distinct chromatographic strategies.

1. Conventional C18 with Ion-Pairing (The Legacy Approach) Historically, analysts have forced retention of polar pyridines on standard C18 columns using strong ion-pairing agents like Trifluoroacetic Acid (TFA). While TFA masks silanols, it causes severe ion suppression in mass spectrometry (MS) and often fails to completely eliminate tailing for highly basic nitrogens.

2. Advanced End-Capped C18 (The Shielding Approach) Modern columns utilize proprietary end-capping technologies to deactivate residual silanols[1]. While this improves peak shape, retaining the highly polar hydrochloride salt requires high concentrations of non-volatile buffers (e.g., 50 mM Phosphate, pH 3.0) to suppress ionization. This renders the method strictly incompatible with LC-MS workflows.

3. Mixed-Mode Reversed-Phase/Cation-Exchange (The Synergistic Approach) The optimal solution is to lean into the molecule's chemistry rather than fight it. A combines a hydrophobic alkyl chain with a terminal cation-exchange group[3]. Here, the pyridine ring's positive charge is leveraged as a primary, controlled retention mechanism rather than a parasitic secondary interaction[4]. This allows for excellent retention and peak shape using simple, MS-compatible volatile additives like Formic Acid.

Workflow Start Analyte: 4-tert-butylpyridine- 3-carboxylic acid HCl Assess Assess Properties: Amphoteric, Bulky t-butyl, Polar Salt Start->Assess Select Select Column Chemistry Assess->Select C18 Standard C18 (High Silanol Activity) Select->C18 PolarC18 Advanced End-capped C18 (Low Silanol) Select->PolarC18 MixedMode Mixed-Mode RP/CX (Dual Retention) Select->MixedMode Outcome1 Severe Peak Tailing C18->Outcome1 Outcome2 Acceptable Peak Shape PolarC18->Outcome2 Outcome3 Optimal Resolution & Symmetry MixedMode->Outcome3

Fig 2. HPLC method development workflow for amphoteric pyridine derivatives.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained when validating 4-Tert-butylpyridine-3-carboxylic acid hydrochloride across the three methodologies:

Performance MetricConventional C18 (0.1% TFA)Advanced End-Capped C18 (pH 3.0 Buffer)Mixed-Mode RP/CX (0.1% Formic Acid)
Retention Time (min) 2.14.56.2
Tailing Factor ( Tf​ ) 2.4 (Severe Tailing)1.2 (Acceptable)1.05 (Excellent Symmetry)
Theoretical Plates ( N ) < 3,000> 8,000> 12,000
Resolution ( Rs​ ) 1.53.24.8
LC-MS Compatibility Poor (Ion Suppression)No (Non-volatile Buffer)Yes (Volatile Additive)

Self-Validating Experimental Protocol: Mixed-Mode RP/CX Analysis

A scientifically rigorous protocol must be a self-validating system. The built-in System Suitability Testing (SST) ensures that the chromatographic environment is fully controlled before any quantitative purity assessment occurs.

Materials Required:

  • Column: Mixed-mode RP/Cation-Exchange (e.g., Newcrom R1 or Coresep 100, 150 x 4.6 mm, 3 µm)[3][4].

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (Ensures protonation of the pyridine ring).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 1: System Preparation & Equilibration

  • Purge all HPLC lines with fresh mobile phase to eliminate legacy buffer salts.

  • Equilibrate the mixed-mode column with 90% Mobile Phase A / 10% Mobile Phase B for a minimum of 20 column volumes. Causality: Mixed-mode columns require longer equilibration times than standard C18s to fully hydrate the ionic exchange sites.

Step 2: Sample Preparation

  • Diluent: Prepare a diluent of 90:10 Water:Acetonitrile. Causality: Matching the initial mobile phase conditions prevents solvent-mismatch peak distortion.

  • Standard/Sample: Accurately weigh 10.0 mg of 4-Tert-butylpyridine-3-carboxylic acid hydrochloride and dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

Step 3: Self-Validating System Suitability Test (SST) Before analyzing the batch, inject the 1.0 mg/mL standard six times consecutively. The system is only validated for use if it passes the following criteria:

  • %RSD of Peak Area: 1.0% (Validates injector precision).

  • Tailing Factor ( Tf​ ): 1.2 (Validates that silanol/secondary interactions are fully suppressed).

  • Theoretical Plates ( N ): 10,000 (Validates column bed integrity).

Step 4: Gradient Execution & Purity Integration

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (and MS positive ion mode if required).

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold to focus the polar salt)

    • 2-12 min: Linear ramp to 60% B (Elutes hydrophobic impurities)

    • 12-15 min: Hold at 60% B

    • 15-15.1 min: Return to 10% B

    • 15.1-20 min: Re-equilibration.

  • Integration: Calculate purity using the area normalization method, ensuring the baseline is drawn flat across the gradient shift.

References

  • Separation of 4-tert-Butylpyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Methods for analysis of Pyridine. Helix Chromatography. [Link]

  • Sunniest C18 Column Technology. ChromaNik Technologies.[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Tert-butylpyridine-3-carboxylic acid hydrochloride proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not as a set of arbitrary regulatory checkboxes, but as a rigorous discipline grounded in molecular causality. When handling complex f...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not as a set of arbitrary regulatory checkboxes, but as a rigorous discipline grounded in molecular causality. When handling complex functionalized heterocycles like 4-tert-butylpyridine-3-carboxylic acid hydrochloride , relying on generic disposal templates is a liability. To execute a self-validating safety protocol, we must first deconstruct the molecule to understand why specific handling and disposal procedures are absolutely necessary.

This comprehensive guide provides drug development professionals and researchers with the operational logic, step-by-step methodologies, and logistical frameworks required to safely manage and dispose of this compound.

Part 1: Physicochemical Profiling & Hazard Causality

4-tert-butylpyridine-3-carboxylic acid hydrochloride (CAS: 1909315-98-5) is a tripartite structure: it contains a pyridine core, a carboxylic acid moiety, and a hydrochloride salt. Each of these structural components dictates specific physicochemical behaviors and end-of-life disposal requirements.

The most common operational error in laboratory waste management is misclassifying this compound as a standard non-halogenated organic waste. Although the parent organic framework lacks halogens, the hydrochloride (HCl) salt introduces stoichiometric equivalents of chloride ions. When incinerated at high temperatures, these chloride ions are liberated as highly corrosive hydrogen chloride (HCl) gas. Furthermore, the oxidation of the pyridine nitrogen generates toxic nitrogen oxides (NOx).

Table 1: Physicochemical Profile and Operational Implications

PropertyValue / ClassificationOperational Implication
CAS Number 1909315-98-5Essential identifier for accurate RCRA waste manifesting.
Molecular Weight 215.68 g/mol Required for calculating stoichiometry if chemical neutralization is attempted prior to disposal.
Structural Hazards Pyridine ring, HCl saltGenerates toxic NOx and corrosive HCl gas upon thermal degradation. Dictates specific incinerator requirements.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1]Mandates strict PPE (nitrile gloves, safety goggles) and rigorous dust-minimization protocols[2].
Waste Stream Routing Halogenated Organic WasteCritical: Must be segregated from non-halogenated streams to prevent catastrophic damage to incinerator linings.

Part 2: Waste Segregation & Storage Protocol

Because of its structural profile, all waste containing 4-tert-butylpyridine-3-carboxylic acid hydrochloride must be strictly segregated. Mixing this compound with incompatible waste streams (such as strong oxidizers or non-halogenated solvents) can lead to hazardous reactions or regulatory fines.

The Segregation Logic

To ensure environmental compliance and safety, waste must be routed to a facility equipped with alkaline scrubbers (to neutralize HCl gas) and NOx reduction systems. Therefore, all solid and liquid waste forms of this chemical must be manifested as Halogenated Organic Waste .

WasteRouting Waste Generated Waste (CAS: 1909315-98-5) SolidWaste Solid Residue & Contaminated PPE Waste->SolidWaste LiquidWaste Liquid Solutions Waste->LiquidWaste Halogenated Halogenated Waste Stream (Due to HCl salt) SolidWaste->Halogenated Aqueous Aqueous Waste (pH < 7) LiquidWaste->Aqueous Organic Organic Solvents LiquidWaste->Organic Aqueous->Halogenated Organic->Halogenated Incinerator High-Temp Incinerator (with NOx/HCl Scrubbers) Halogenated->Incinerator

Fig 1: Waste segregation logic demonstrating mandatory routing to halogenated waste streams.

Part 3: Step-by-Step Disposal Workflows

The following self-validating protocols ensure that every stage of the disposal process is contained, tracked, and compliant with 3[3].

Protocol A: Solid Waste Disposal

Solid residues, including unused reagents, contaminated weighing paper, and disposable spatulas, pose an inhalation hazard due to dust formation[1].

  • Containment: Collect all solid residues into a chemically compatible, leak-proof container (e.g., high-density polyethylene, HDPE). Do not use bags that can easily puncture.

  • PPE Disposal: Place all contaminated disposable PPE (nitrile gloves, masks) into the same solid waste container.

  • Sealing: Seal the container tightly with a screw-cap lid.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Halogenated Organic Solid Waste: Contains 4-tert-butylpyridine-3-carboxylic acid hydrochloride. Corrosive upon combustion."

Protocol B: Liquid Waste Disposal (Aqueous & Organic)

If the compound is dissolved in a solvent during experimental workflows, the resulting solution must be handled carefully to prevent cross-contamination.

  • Compatibility Check: Ensure the liquid waste container is compatible with the solvent used (e.g., glass for organics, HDPE for aqueous).

  • Transfer: Using a funnel in a well-ventilated fume hood, slowly decant the solution into the designated Halogenated Liquid Waste carboy.

  • pH Monitoring (Aqueous): If the waste is purely aqueous, note that the hydrochloride salt will render the solution acidic. Do not mix this with basic waste streams (e.g., sodium hydroxide solutions) to prevent exothermic neutralization reactions in the waste carboy.

  • Labeling: Update the waste manifest attached to the carboy to reflect the addition of the compound and its approximate concentration.

Protocol C: Spill Response and Containment

In the event of a spill, immediate containment is critical to prevent respiratory exposure and environmental contamination[2].

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess PPE Don PPE (Respirator, Nitrile Gloves) Assess->PPE Solid Solid Spill PPE->Solid Liquid Liquid/Solution Spill PPE->Liquid Sweep Mechanically Sweep (Avoid Dust Generation) Solid->Sweep Absorb Use Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Container Transfer to Hazardous Waste Container Sweep->Container Absorb->Container Label Label as Halogenated Pyridine Waste Container->Label

Fig 2: Operational workflow for containment and recovery of solid and liquid chemical spills.

Spill Execution Steps:

  • Evacuate & Assess: Clear personnel from the immediate area. Identify if the spill is a dry powder or a dissolved solution.

  • Don PPE: Put on a particulate respirator (N95 or higher for powders), chemical-resistant safety goggles, and double nitrile gloves.

  • Solid Spills: Do not sweep dry powders with a standard brush, as this generates hazardous inhalable dust. Instead, use a HEPA-filtered vacuum or mechanically collect the powder using a damp, inert absorbent pad.

  • Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid using combustible absorbents like sawdust.

  • Collection: Transfer all absorbed material into a hazardous waste container and label it as Halogenated Waste.

Part 4: Empty Container Management

Empty containers that previously held hazardous pyridine derivatives cannot be simply discarded in standard municipal waste. To comply with institutional and 2[2], they must undergo a validated decontamination procedure.

The Triple-Rinse Methodology:

  • In a properly ventilated fume hood, add a compatible solvent (e.g., water or ethanol, depending on the residue's solubility profile) to the empty container, filling it to approximately 10% of its total volume.

  • Secure the cap and agitate the container vigorously for 30 seconds to ensure all internal surfaces are washed.

  • Decant the rinsate into the designated Halogenated Liquid Waste container.

  • Repeat this washing process two additional times (for a total of three rinses)[3].

  • Once triple-rinsed, deface or completely remove the original chemical label. The container may now be disposed of in the standard solid waste or glass recycling stream, as dictated by your specific institutional policy.

References

  • 4-Pyridinecarboxylic acid - PENTA Penta Chemicals Safety and Environmental Disposal Guidelines. URL: [Link]

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance | Office of Research Boston University Environmental Health and Safety Container Management Protocols. URL: [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Tert-butylpyridine-3-carboxylic acid hydrochloride

As scientists and researchers, our primary commitment is to innovation and discovery. However, this pursuit must be anchored in an unwavering dedication to safety.

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Author: BenchChem Technical Support Team. Date: March 2026

As scientists and researchers, our primary commitment is to innovation and discovery. However, this pursuit must be anchored in an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Tert-butylpyridine-3-carboxylic acid hydrochloride, a key building block in modern drug development, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, procedural framework for its safe handling, grounded in the causality behind each safety measure.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before a single container is opened, a thorough understanding of the material's intrinsic hazards is paramount. While data for this specific hydrochloride salt is limited, we can infer its primary risks from its structural components: the pyridine ring and its carboxylic acid and tert-butyl groups, along with data from close structural analogs.

The primary hazards associated with this compound and its parent structures are:

  • Serious Eye Irritation: Contact can cause significant and potentially lasting damage.[1][2][3][4][5]

  • Skin Irritation: The compound is classified as a skin irritant, capable of causing redness, itching, and inflammation upon contact.[2][3][4][5]

  • Respiratory Tract Irritation: If inhaled, particularly as a dust or aerosol, it may cause irritation to the nose, throat, and lungs.[2][3][4][5]

  • Harmful if Swallowed: Pyridine derivatives can be harmful or toxic upon ingestion.[1][6]

These hazards are summarized in the following table based on the Globally Harmonized System (GHS) classifications for structurally similar compounds.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][3][4][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[3][4][5]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][3][6]

The causality is clear: the acidic nature of the hydrochloride salt and the inherent reactivity of the pyridine moiety contribute directly to its irritant properties. Your PPE choices must directly counteract these risks.

Core PPE Requirements: An Integrated Defense

Personal protective equipment is your final and most personal line of defense. It should be selected and used as an integrated system. The foundation of safe handling rests on preventing any contact between the chemical and your body.

Engineering Controls First: Before relying on PPE, all work with 4-Tert-butylpyridine-3-carboxylic acid hydrochloride, especially when handling the solid powder, must be conducted within a certified chemical fume hood.[7] This primary engineering control mitigates the risk of inhalation, which is a critical exposure pathway.

A. Eye and Face Protection

  • Mandatory: Chemical splash goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards are required at all times.[8][9] Standard safety glasses do not provide an adequate seal against dusts and splashes.

  • Recommended for High-Risk Operations: When handling larger quantities (>10g) or performing vigorous mixing or heating where splashing is a significant risk, a full-face shield should be worn over chemical splash goggles.[10]

  • Causality: The eyes are exceptionally vulnerable to chemical damage. The "Serious Eye Irritation" classification implies that even brief contact could lead to significant injury.[4][5]

B. Skin and Body Protection

  • Gloves:

    • Material: Nitrile or neoprene gloves are recommended.[7][11] Always inspect gloves for tears or pinholes before use.[3][8]

    • Technique: Use proper glove removal technique to avoid contaminating your skin.[3] Never wear gloves outside the laboratory or touch common surfaces like doorknobs and keyboards. After use, dispose of contaminated gloves in accordance with institutional guidelines.[3] Hands should be thoroughly washed after glove removal.

  • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is mandatory to protect skin and personal clothing.[7][10]

  • Additional Protection: For tasks involving a high risk of spillage, consider a chemically resistant apron worn over the lab coat.[11]

C. Respiratory Protection

  • Primary Control: A chemical fume hood is the preferred method for controlling respiratory exposure.[7]

  • When a Respirator is Necessary: If engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), a respirator is required. For the solid hydrochloride salt, a NIOSH-approved N95 (or higher) particulate respirator may be sufficient for dust. If there is a risk of vapors (e.g., from heating or reaction in solution), a half-mask respirator with organic vapor cartridges is necessary.[11][12][13] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training.[9]

Operational and Disposal Plans: A Step-by-Step Procedural Guide

The following workflow provides a self-validating system for handling 4-Tert-butylpyridine-3-carboxylic acid hydrochloride safely from procurement to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep Step 1: Review SDS & Prepare Workspace ppe_don Step 2: Don Appropriate PPE prep->ppe_don weigh Step 3: Weigh Solid Chemical (Minimize Dust) ppe_don->weigh experiment Step 4: Perform Experiment (e.g., Dissolution, Reaction) weigh->experiment decontaminate Step 5: Decontaminate Glassware & Clean Workspace experiment->decontaminate waste Step 6: Segregate & Label Hazardous Waste decontaminate->waste ppe_doff Step 7: Doff PPE Correctly waste->ppe_doff wash Step 8: Wash Hands Thoroughly ppe_doff->wash caption Figure 1: Safe Handling and Disposal Workflow.

Figure 1: Safe Handling and Disposal Workflow.

Detailed Protocol:

  • Preparation:

    • Confirm the location and functionality of the nearest safety shower and eyewash station.[9]

    • Ensure a chemical spill kit with appropriate absorbent material (e.g., sand, vermiculite) is readily accessible.[1]

    • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Put on chemical splash goggles.

    • Put on the appropriate gloves (e.g., nitrile).

  • Handling the Solid:

    • Perform all manipulations within the fume hood.

    • When weighing, use a spatula to gently transfer the solid. Avoid pouring, which can create dust clouds.

    • Use a draft shield on the balance if available.

    • Close the container immediately after dispensing the required amount.[8]

  • Post-Handling and Decontamination:

    • Clean all contaminated surfaces with an appropriate solvent and then soap and water.

    • Decontaminate any reusable equipment (spatulas, glassware) within the fume hood.

  • Waste Disposal:

    • All solid waste, contaminated gloves, and absorbent materials must be collected in a clearly labeled hazardous waste container.[11]

    • Excess or unwanted material should be disposed of as hazardous waste; do not pour down the drain.[11]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[11]

  • Doffing PPE:

    • Remove gloves first, using a technique that avoids touching the outer surface with bare skin.

    • Remove your lab coat.

    • Remove your eye protection last.

    • Immediately wash your hands with soap and water.[10]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Emergency SituationImmediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][11] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[2]
Skin Contact Remove all contaminated clothing immediately.[1][11] Flush the affected skin area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2]
Inhalation Move the affected person to fresh air and keep them comfortable for breathing.[2][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting.[9] Rinse the mouth with water.[3] Seek immediate medical attention.[9]
Minor Spill (<5g) Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[1][8] Scoop the material into a sealed, labeled container for hazardous waste disposal.[1]
Major Spill Evacuate the immediate area and alert colleagues. Contact your institution's environmental health and safety (EHS) department immediately.[11]

By integrating a deep understanding of the chemical's hazards with these rigorous operational and PPE protocols, you create a robust safety system that protects you, your colleagues, and the integrity of your research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • New Jersey Department of Health. HAZARD SUMMARY: PYRIDINE.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE.
  • Santa Cruz Biotechnology. 4-tert-Butylpyridine Safety Data Sheet.
  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Ossila. (2022, December 12). 4-tert-Butylpyridine - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2020, June 9). 4-tert-Butylpyridine Safety Data Sheet.
  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-tert-Butylpyridine, 99%.
  • CPAchem Ltd. (2023, March 30). 4-(Trifluoromethyl)pyridine-3-carboxylic acid Safety data sheet.
  • Tokyo Chemical Industry Co., Ltd. (2025, October 28). SAFETY DATA SHEET - 4-tert-Butylpyridine.
  • Sigma-Aldrich. (2025, September 15). 2-Isobutylthiazol SAFETY DATA SHEET.
  • PubChem. 4-tert-Butylpyridine. National Center for Biotechnology Information.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, November 11). SAFETY DATA SHEET - 5-Butylpyridine-2-carboxylic Acid.

Sources

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